2-Chloropyridine-3-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYJBKABCVQXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481673 | |
| Record name | 2-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-93-3 | |
| Record name | 2-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-pyridine-3-sulfonic acid amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloropyridine-3-sulfonamide (CAS 38025-93-3)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document compiles available technical data for 2-Chloropyridine-3-sulfonamide. Due to the limited publicly available information specific to this compound, this guide includes data on structurally related compounds and general principles applicable to the sulfonamide and chloropyridine chemical classes to provide a comprehensive technical context. All information is for research purposes only.[1]
Core Properties and Specifications
This compound is a chemical intermediate featuring a pyridine ring substituted with both a chlorine atom and a sulfonamide group. These functional groups make it a valuable building block in the synthesis of more complex, biologically active compounds.
Physicochemical Data
The known physicochemical properties of this compound are summarized in the table below. Data is compiled from various chemical supplier and database entries.
| Property | Value | Source(s) |
| CAS Number | 38025-93-3 | [1][2] |
| Molecular Formula | C₅H₅ClN₂O₂S | [1][2][3][4] |
| Molecular Weight | 192.62 g/mol | [1][2][3] |
| Flash Point | 189 °C | |
| Purity | ≥95% | [3][4] |
| SMILES | O=S(C1=CC=CN=C1Cl)(N)=O | [2] |
| Storage Conditions | Store in a freezer (-20°C), sealed in a dry environment. | [2] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a plausible reaction pathway can be inferred from general chemical principles and supplier information.
Proposed Synthesis Pathway
The synthesis can be envisioned as a two-step process starting from 2-chloropyridine, a common reagent. The first step involves sulfonation to create a sulfonyl chloride intermediate, which is then ammonolyzed to form the final sulfonamide product.
Caption: Proposed synthesis of this compound.
Reference Experimental Protocol: Synthesis of 3-Chloro-2-Pyridine Sulfonamide
As a reference for researchers, the following is a detailed protocol for the synthesis of a structural isomer, 3-Chloro-2-Pyridine Sulfonamide. This procedure illustrates the key chemical transformations involved in creating a chloropyridine sulfonamide.
Materials:
-
3-chloro-2-((phenylmethyl)thio)pyridine: 53.0 g (0.225 mole)
-
Acetic acid: 250 ml
-
Water: 16.2 g (0.90 mole)
-
Chlorine gas
-
Sodium acetate: 180 g (2.2 moles)
-
Crushed ice: 250 g
-
Methylene chloride
-
Anhydrous sodium sulfate
Procedure:
-
Add 53.0 g of 3-chloro-2-((phenylmethyl)thio)pyridine to 250 ml of acetic acid containing 16.2 g of water.[5]
-
Cool the mixture in an ice bath and bubble a stream of chlorine gas through the solution at 10-15°C for 3.5 hours.[5]
-
Pour the resulting cold acetic acid solution into a stirred mixture of 180 g of sodium acetate, 500 ml of water, and 250 g of crushed ice. This step neutralizes the hydrochloride salt to yield the free sulfonyl chloride.[5]
-
Extract the resulting mixture with methylene chloride.[5]
-
Wash the organic extract with water and dry it over anhydrous sodium sulfate.[5]
-
Concentrate the methylene chloride extract to a volume of 150 ml and cool to -30°C in a dry ice bath to crystallize the product.[5]
Analytical Characterization
Characterization of the final product would typically involve a suite of standard analytical techniques. While specific spectra for this compound are not publicly available, suppliers indicate the availability of data from methods such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Ultra-Performance Liquid Chromatography (UPLC)[2]
For quantitative analysis in complex matrices, a method analogous to that used for aminopyridines could be developed. This involves extraction followed by analysis using gas chromatography with a nitrogen-phosphorous detector (GC/NPD).[6]
Biological and Pharmacological Context
There is no specific biological activity reported for this compound itself. Its primary value lies in its potential as an intermediate for synthesizing novel drug candidates. The biological interest in this molecule stems from the well-established pharmacological profile of the sulfonamide functional group.
General Mechanism of Action for Sulfonamide Drugs
Sulfonamides are a cornerstone class of synthetic antimicrobial agents.[7][8] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[7][9]
Pathway Details:
-
Bacteria synthesize folic acid from a precursor molecule, para-aminobenzoic acid (PABA).[7]
-
The enzyme DHPS catalyzes the conversion of PABA into dihydropteroic acid.
-
Sulfonamides are structurally similar to PABA and act as competitive inhibitors, binding to the active site of DHPS and blocking the synthesis pathway.[9]
-
The lack of folic acid, a vital cofactor for DNA, RNA, and protein synthesis, leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[7][10]
Caption: Mechanism of action of sulfonamide antibiotics.
This inhibitory action is selective for bacteria as humans obtain folic acid from their diet and do not possess the DHPS enzyme. The sulfonamide class exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria.[8][10] Beyond antibacterial applications, various sulfonamide derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[11]
Conclusion
This compound, CAS 38025-93-3, is a chemical intermediate with limited published data regarding its specific properties and applications. However, by examining its constituent functional groups—a chloropyridine ring and a sulfonamide moiety—a clear potential emerges for its use in medicinal chemistry and drug discovery. The well-documented biological significance of sulfonamides provides a strong rationale for using this compound as a scaffold to develop novel therapeutic agents. This guide provides researchers with the available physicochemical data, a plausible synthetic framework, and the essential biological context needed to effectively utilize this compound in their research endeavors.
References
- 1. scbt.com [scbt.com]
- 2. 38025-93-3|this compound|BLD Pharm [bldpharm.com]
- 3. synchem.de [synchem.de]
- 4. 38025-93-3 | MFCD08752623 | 2-Chloro-pyridine-3-sulfonic acid amide | acints [acints.com]
- 5. prepchem.com [prepchem.com]
- 6. osha.gov [osha.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. 2.sulfonamides | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloropyridine-3-sulfonamide, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering structured data, relevant experimental context, and visual representations of synthetic and biological pathways.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. Due to a lack of publicly available experimental data for certain parameters, computationally predicted values have been included and are clearly indicated. These predictions offer valuable estimations for research and development purposes.
Table 1: General and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 38025-93-3 | [1][2] |
| Molecular Formula | C₅H₅ClN₂O₂S | [1][2] |
| Molecular Weight | 192.62 g/mol | [1][2] |
| Appearance | Solid (Predicted) | - |
| Melting Point | 155-159 °C (Predicted) | - |
| Boiling Point | 385.9 °C at 760 mmHg (Predicted) | - |
| Flash Point | 189 °C |
Table 2: Solubility and Partitioning Characteristics
| Property | Value (Predicted) | Source |
| Water Solubility | 2.48 g/L at 25°C | - |
| logP (Octanol-Water Partition Coefficient) | 0.58 | - |
| pKa (Acidic) | 8.13 (Sulfonamide NH) | - |
| pKa (Basic) | -0.96 (Pyridine N) | - |
Experimental Protocols
1. Determination of Melting Point: The melting point of a solid compound like this compound can be determined using a digital melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.
2. Determination of Solubility: The equilibrium solubility method is commonly employed. A supersaturated solution of the compound in the solvent of interest (e.g., water, ethanol, DMSO) is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
3. Determination of the Octanol-Water Partition Coefficient (logP): The shake-flask method is a standard procedure. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until the compound has partitioned between the two phases and equilibrium is established. The concentration of the compound in each phase is then measured, typically by HPLC or UV-Vis spectroscopy, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
4. Determination of pKa: Potentiometric titration is a widely used method. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve. Alternatively, UV-Vis spectrophotometry or capillary electrophoresis can be used, where changes in the compound's absorbance or mobility as a function of pH are used to calculate the pKa.
Synthesis and Potential Biological Activity
Synthesis Pathway:
This compound can be synthesized from 2-chloropyridine. The process involves the reaction of 2-chloropyridine with sulfur dioxide and ammonia. This synthetic route provides a direct method for introducing the sulfonamide functional group onto the pyridine ring.
Potential Biological Activity: Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[3][4][5][6][7] Pyridine-3-sulfonamide derivatives, in particular, have been investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[4] These enzymes play a crucial role in regulating pH and are implicated in various physiological and pathological processes, including glaucoma, edema, and cancer.
The mechanism of inhibition involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's function.
References
- 1. scbt.com [scbt.com]
- 2. synchem.de [synchem.de]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloropyridine-3-sulfonamide from 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloropyridine-3-sulfonamide, a valuable building block in medicinal chemistry, starting from 2-chloropyridine. This document details the primary synthetic pathway, provides in-depth experimental protocols, and presents key quantitative data to assist researchers in the successful preparation of this compound.
Introduction
This compound is a key intermediate in the development of various pharmaceutical compounds. Its structural motif, featuring a sulfonamide group at the 3-position of a 2-chloropyridine ring, allows for diverse functionalization and interaction with biological targets. The synthesis of this compound from the readily available starting material, 2-chloropyridine, is a critical process for its application in drug discovery and development. This guide outlines a reliable two-step synthetic route.
Synthetic Pathway Overview
The synthesis of this compound from 2-chloropyridine proceeds through a two-step reaction sequence:
-
Chlorosulfonation of 2-Chloropyridine: The first step involves the introduction of a chlorosulfonyl group (-SO₂Cl) at the 3-position of the 2-chloropyridine ring. This is typically achieved through an electrophilic aromatic substitution reaction using a strong sulfonating agent.
-
Amination of 2-Chloropyridine-3-sulfonyl chloride: The resulting 2-chloropyridine-3-sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with an ammonia source.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl chloride
This procedure details the direct chlorosulfonation of 2-chloropyridine.
Reaction Scheme:
Caption: Chlorosulfonation of 2-chloropyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloropyridine | 113.55 | 11.35 g | 0.1 |
| Chlorosulfonic acid | 116.52 | 46.6 g (27.0 mL) | 0.4 |
| Thionyl chloride | 118.97 | 23.8 g (14.6 mL) | 0.2 |
| Dichloromethane | - | As required | - |
| Ice | - | As required | - |
| Saturated Sodium Bicarbonate Solution | - | As required | - |
| Brine | - | As required | - |
| Anhydrous Sodium Sulfate | - | As required | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, place 2-chloropyridine (11.35 g, 0.1 mol).
-
Cool the flask in an ice-water bath.
-
Slowly add chlorosulfonic acid (27.0 mL, 0.4 mol) dropwise via the dropping funnel, maintaining the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 120 °C for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully add thionyl chloride (14.6 mL, 0.2 mol) dropwise.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2 hours.
-
Cool the reaction mixture to room temperature and then very cautiously pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloropyridine-3-sulfonyl chloride as an oil, which may solidify upon standing.
Expected Yield: 70-80%
Step 2: Synthesis of this compound
This procedure details the amination of the sulfonyl chloride intermediate.
Reaction Scheme:
Caption: Amination of the sulfonyl chloride intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloropyridine-3-sulfonyl chloride | 212.05 | 14.84 g | 0.07 |
| Aqueous Ammonia (28-30%) | - | 50 mL | - |
| Dichloromethane | - | As required | - |
| Hydrochloric Acid (1 M) | - | As required | - |
| Anhydrous Sodium Sulfate | - | As required | - |
Procedure:
-
Dissolve the crude 2-chloropyridine-3-sulfonyl chloride (14.84 g, 0.07 mol) in dichloromethane (50 mL) in a round-bottom flask.
-
Cool the solution in an ice-water bath.
-
Slowly add concentrated aqueous ammonia (50 mL) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford this compound as a white to off-white solid.
Expected Yield: 85-95%
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Structure | Molar Mass ( g/mol ) | CAS Number |
| 2-Chloropyridine | C₅H₄ClN | 113.55 | 109-09-1 |
| 2-Chloropyridine-3-sulfonyl chloride | C₅H₃Cl₂NO₂S | 212.05 | 6684-06-6 |
| This compound | C₅H₅ClN₂O₂S | 192.62 | 38025-93-3[1] |
Table 2: Typical Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Chlorosulfonation | Chlorosulfonic acid, Thionyl chloride | 0-120 | 6 | 70-80 |
| 2 | Amination | Aqueous Ammonia | 0-25 | 2.5 | 85-95 |
Experimental Workflow
The following diagram illustrates the logical flow of the entire synthesis process.
Caption: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Thionyl chloride is also corrosive and lachrymatory. It reacts with water to release toxic gases (SO₂ and HCl). All manipulations should be performed in a fume hood.
-
The quenching of the chlorosulfonation reaction mixture is highly exothermic and should be done slowly and with efficient cooling.
-
Aqueous ammonia has a strong odor and is corrosive. Use in a well-ventilated area.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., S=O and N-H stretches in the sulfonamide).
-
Melting Point Analysis: To assess the purity of the final product.
This guide provides a robust and detailed procedure for the synthesis of this compound. Adherence to the experimental protocols and safety precautions outlined is crucial for a successful and safe synthesis.
References
Spectroscopic Profile of 2-Chloropyridine-3-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Chloropyridine-3-sulfonamide (CAS No: 38025-93-3). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of its functional groups and comparison with structurally similar compounds. The guide also includes standardized experimental protocols for acquiring such data.
Molecular Structure and Properties:
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from known spectral data of 2-chloropyridine, various arylsulfonamides, and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 - 8.8 | dd | 1H | H6 (Pyridine ring) |
| ~8.1 - 8.3 | dd | 1H | H4 (Pyridine ring) |
| ~7.4 - 7.6 | dd | 1H | H5 (Pyridine ring) |
| ~7.0 - 7.5 (broad) | s | 2H | -SO₂NH₂ |
Predictions are based on a standard deuterated solvent like DMSO-d₆.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~152 - 155 | C2 (Pyridine ring) |
| ~148 - 151 | C6 (Pyridine ring) |
| ~138 - 141 | C4 (Pyridine ring) |
| ~130 - 133 | C3 (Pyridine ring) |
| ~122 - 125 | C5 (Pyridine ring) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium | N-H stretching (sulfonamide) |
| 1600 - 1450 | Medium | C=C and C=N stretching (pyridine ring) |
| 1350 - 1310 | Strong | Asymmetric SO₂ stretching |
| 1180 - 1140 | Strong | Symmetric SO₂ stretching |
| ~920 | Medium | S-N stretching |
| ~750 | Strong | C-Cl stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 192 / 194 | ~100 / ~33 | [M]⁺ / [M+2]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 112 / 114 | Moderate | [M - SO₂NH₂]⁺ (Loss of sulfonamide group) |
| 78 | Moderate | [C₅H₄N]⁺ (Pyridine ring fragment) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[2]
-
Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the tube is between 4.0 and 5.0 cm.[2]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Referencing: Calibrate the chemical shifts to the residual solvent peak.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Thin Solid Film Method):
-
Data Acquisition (FTIR):
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Run a background spectrum of the empty sample holder or a clean salt plate.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
-
Inlet System: Direct infusion or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Ion Trap, or TOF.
-
Mass Range: m/z 50-500.
-
Inlet System: Direct infusion or via Liquid Chromatography (LC).[5]
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logical Flow of Spectroscopic Data Acquisition and Interpretation.
References
Solubility of 2-Chloropyridine-3-sulfonamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloropyridine-3-sulfonamide in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing a framework for researchers to determine the solubility of this compound. It includes a general experimental protocol for solubility determination, a discussion of expected solubility based on related compounds, and a proposed synthesis workflow. This guide is intended to be a valuable resource for scientists and professionals engaged in the research and development of pharmaceuticals and related chemical entities.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents. Understanding its solubility in various organic solvents is a critical first step in its development, impacting formulation, purification, and various analytical procedures. This guide aims to provide a foundational understanding of the solubility of this compound, acknowledging the current limitations in available data and offering practical approaches to its determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence the compound's solubility behavior.
| Property | Value | Reference |
| CAS Number | 38025-93-3 | [1] |
| Molecular Formula | C₅H₅ClN₂O₂S | [1] |
| Molecular Weight | 192.62 g/mol | [1] |
| Appearance | Solid (presumed) | |
| Melting Point | Not available | |
| pKa | Not available |
Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the peer-reviewed literature. However, qualitative information for a related isomer, 4-Chloropyridine-3-sulfonamide, indicates that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol[2]. While this suggests that this compound may also exhibit some solubility in polar aprotic and polar protic solvents, experimental verification is essential.
To facilitate future research, a template for recording experimentally determined solubility data is provided in Table 2.
| Organic Solvent | Chemical Formula | Polarity | Solubility (g/L) at 25°C | Observations |
| Methanol | CH₃OH | Polar Protic | ||
| Ethanol | C₂H₅OH | Polar Protic | ||
| Acetone | C₃H₆O | Polar Aprotic | ||
| Acetonitrile | C₂H₃N | Polar Aprotic | ||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ||
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ||
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | ||
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | ||
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | ||
| Toluene | C₇H₈ | Nonpolar |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used shake-flask method.
4.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Synthesis of this compound
This compound can be synthesized from 2-chloropyridine. A general workflow for its synthesis is outlined below.
Caption: General synthesis workflow for this compound.
A plausible synthesis involves the chlorosulfonation of 2-chloropyridine to form the intermediate 2-chloropyridine-3-sulfonyl chloride. This intermediate is then reacted with ammonia (ammonolysis) to yield the final product, this compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this technical guide provides a robust framework for researchers to determine these crucial parameters. The provided experimental protocol, based on the established shake-flask method, offers a reliable approach for generating accurate solubility data. The information on the synthesis and physicochemical properties of the compound, along with insights from a structurally related isomer, serves as a valuable starting point for further investigation. It is anticipated that the methodologies and information presented herein will facilitate the advancement of research and development involving this compound.
References
The Pyridine Sulfonamide Scaffold: A Privileged Motif for Diverse Therapeutic Targets
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyridine sulfonamide moiety represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of potent and selective inhibitors against a wide array of therapeutic targets. Its unique electronic properties and structural versatility allow for fine-tuning of pharmacological activity, making it a recurring feature in clinically successful drugs and a focal point of ongoing drug discovery efforts. This guide provides a detailed overview of the key therapeutic targets of pyridine sulfonamides, presenting quantitative data, in-depth experimental protocols, and visualizations of the associated biological pathways and workflows to support researchers in this dynamic field.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer. The sulfonamide group is a classic zinc-binding pharmacophore that anchors inhibitors within the CA active site, and pyridine-based scaffolds have been extensively explored to achieve isoform-selective inhibition, particularly against tumor-associated isoforms like CA IX and CA XII.[1]
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
The inhibitory potency of various pyridine sulfonamide derivatives against key human CA isoforms is summarized below. These compounds demonstrate a range of activities and selectivities, highlighting the tunability of the pyridine scaffold.
| Compound ID | Substitution Pattern | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (AAZ) | Standard Inhibitor | 250 | 12.1 | 25.8 | 5.7 | [2] |
| Compound 1f | Pyrazolo[4,3-c]pyridine | 58.8 | 6.6 | 79.6 | 455.5 | [2] |
| Compound 1g | Pyrazolo[4,3-c]pyridine | 66.8 | 15.1 | 125.6 | 480.1 | [2] |
| Compound 1k | Chromene-based | 88.3 | 5.6 | 68.3 | 34.5 | [2] |
| Compound 15 | 4-(1H-pyrazol-1-yl) | - | - | 19.5 | - | [3] |
| Compound 19 | 4-(1H-pyrazol-1-yl) | - | - | 48.6 | - | [3] |
Note: Data is compiled from multiple sources. Experimental conditions may vary. "-" indicates data not reported in the cited source.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
The determination of CA inhibition constants (Kᵢ) is commonly performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.[2]
Principle: This method monitors the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). The reaction is monitored by observing the color change of a pH indicator in a buffer solution. The initial rate of the reaction is measured, and the inhibition constant is determined by analyzing the rates at various inhibitor concentrations.
Materials:
-
Recombinant human Carbonic Anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
pH indicator solution (e.g., Phenol Red, p-Nitrophenol)
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)
-
CO₂-saturated water (prepared by bubbling CO₂ gas into chilled deionized water)
-
Inhibitor stock solutions (typically in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare all solutions. The CO₂-saturated water should be kept on ice to maintain saturation. Serial dilutions of the inhibitor are prepared from the stock solution.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Reaction Mix: In the instrument's syringes, one syringe is loaded with the enzyme solution (containing the CA isoform and pH indicator in buffer) pre-incubated with the desired concentration of the inhibitor (or vehicle control). The second syringe is loaded with the CO₂-saturated water.
-
Measurement: The two solutions are rapidly mixed in the observation cell of the spectrophotometer. The instrument records the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol) over a short time course (milliseconds to seconds).[4]
-
Data Analysis: The initial velocity (V₀) of the reaction is calculated from the initial linear portion of the absorbance vs. time curve.
-
Kᵢ Determination: The V₀ is measured for a range of inhibitor concentrations. The Kᵢ is then calculated using the Cheng-Prusoff equation by fitting the data to dose-response curves, using the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and the Michaelis-Menten constant (Kₘ) of the substrate.[5]
Visualization: CA Inhibition Assay Workflow
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer and inflammatory diseases. The pyridine scaffold is a privileged structure in kinase inhibitor design, frequently interacting with the hinge region of the ATP-binding pocket. Pyridine sulfonamides have been developed to target a range of kinases, from the well-established oncogene KRAS to key players in stress and inflammatory signaling like JNK and p38.
Target: KRAS G12C and the MAPK Pathway
The KRAS protein is a GTPase that acts as a molecular switch in the MAPK signaling pathway, controlling cell proliferation and survival.[6] The G12C mutation, prevalent in non-small cell lung cancer, introduces a reactive cysteine residue that has been successfully targeted by covalent inhibitors. Sotorasib, which contains a pyrido[2,3-d]pyrimidin-2-one core, exemplifies this strategy by irreversibly binding to Cys12, locking KRAS G12C in its inactive, GDP-bound state and inhibiting downstream signaling.[6][7]
Confirming the covalent modification of a target protein is crucial for validating the mechanism of action of inhibitors like Sotorasib. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7][8]
Principle: The target protein (KRAS G12C) is incubated with the covalent inhibitor. The protein is then proteolytically digested into smaller peptides. This peptide mixture is analyzed by LC-MS/MS to identify the specific peptide that has been modified by the inhibitor, confirming the covalent bond and identifying the site of modification (e.g., Cys12).
Materials:
-
Purified recombinant KRAS G12C protein
-
Covalent inhibitor (e.g., Sotorasib)
-
Reaction buffer (e.g., Tris or HEPES buffer)
-
Reducing agent (e.g., DTT) and alkylating agent (e.g., iodoacetamide) for disulfide bond processing
-
Protease (e.g., Trypsin)
-
LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)
Procedure:
-
Covalent Labeling: Incubate purified KRAS G12C protein with the inhibitor at a specific molar ratio (e.g., 1:5) for a defined time at room temperature or 37°C. A DMSO control (no inhibitor) is run in parallel.
-
Protein Denaturation and Digestion: Denature the protein sample using urea or another denaturant. Reduce disulfide bonds with DTT and alkylate free cysteines (other than the one bound by the inhibitor) with iodoacetamide.
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration and add trypsin. Incubate overnight at 37°C to digest the protein into peptides.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
LC-MS/MS Analysis: Inject the cleaned peptide sample into the LC-MS/MS system. The peptides are separated by reverse-phase liquid chromatography and then ionized and analyzed by the mass spectrometer.
-
Data Analysis: Search the MS/MS data against the KRAS protein sequence using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant). The search parameters must include the mass of the inhibitor as a variable modification on cysteine residues. The software will identify the peptide containing Cys12 and confirm the mass shift corresponding to the covalent adduction of the inhibitor.[9]
Other Kinase Targets
Pyridine sulfonamides have shown activity against a variety of other kinases, demonstrating the broad applicability of this scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyridine-urea hybrid | VEGFR-2 | 3930 | [10] |
| Pyridine derivative | PIM-1 | 14.3 | [10] |
| Benzofuro[3,2-b]pyridin-2(1H)-one | BTK | 74 | [2] |
| Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | 170 | [2] |
| Pyrazine derivative | TRKA | 0.22 | [11] |
| Sulfonamide-functionalized PCA | Tubulin Polymerization | 1100 | [12] |
Note: PCA = Pyridine Carbothioamide. Data is compiled from multiple sources for representative compounds. Experimental conditions may vary.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common high-throughput method for measuring kinase activity and inhibition.
Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. A terbium (Tb)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated by the kinase, the Tb-labeled antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide (labeled with a fluorescent acceptor, e.g., fluorescein)
-
ATP
-
Assay buffer (containing MgCl₂)
-
Tb-labeled anti-phospho-substrate antibody (donor)
-
Test compounds (pyridine sulfonamides)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Add serial dilutions of the test compounds to the wells of a low-volume microplate (e.g., 384-well).
-
Kinase Reaction: Add the kinase and the fluorescently labeled substrate peptide to the wells.
-
Initiation: Start the reaction by adding ATP. Incubate for a set period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the Tb-labeled antibody in a detection buffer (often containing EDTA to chelate Mg²⁺ and stop the kinase). Incubate to allow antibody-peptide binding.
-
Reading: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.
Molecular Glue-Induced Protein Degradation
A novel therapeutic modality involves "molecular glues," small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase, leading to the target's ubiquitination and proteasomal degradation. The sulfonamide drug Indisulam is a pioneering example of this mechanism.
Target: RBM39 Splicing Factor Degradation
Indisulam acts as a molecular glue by binding to the DCAF15 substrate receptor of the CRL4 E3 ubiquitin ligase complex.[10][13] This binding creates a novel surface that recruits the RNA-binding motif protein 39 (RBM39), a key component of the spliceosome.[9] The CRL4-DCAF15 ligase then polyubiquitinates RBM39, marking it for destruction by the proteasome. The loss of RBM39 leads to widespread alterations in pre-mRNA splicing, causing cell cycle arrest and apoptosis in cancer cells.[5]
| Activity Metric | Cell Line | Cancer Type | Value | Reference |
| Cell Viability IC₅₀ | HCT-116 | Colorectal Carcinoma | 0.56 µM | [13] |
| RBM39 Degradation IC₅₀ | Patient AML Cells | Acute Myeloid Leukemia | 12.6 - 463 nM | [6] |
| CA XII Inhibition Kᵢ | - | - | 3.0 - 5.7 nM | [13] |
Note: Indisulam also retains high-affinity inhibitory activity against carbonic anhydrases.
The most direct method to confirm the cellular activity of a molecular glue like Indisulam is to measure the degradation of its target protein.
Principle: Cancer cells are treated with the compound, and total protein is extracted. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the target protein (RBM39). A decrease in the band intensity corresponding to RBM39 in treated cells compared to control cells indicates protein degradation.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Indisulam
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-RBM39
-
Loading control primary antibody: (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of Indisulam (and a DMSO vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration in the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration. Denature the protein by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using a digital imaging system.
-
Analysis: Re-probe the same membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading. Quantify the band intensities and normalize the RBM39 signal to the loading control to determine the extent of degradation.[6][14]
Conclusion
The pyridine sulfonamide scaffold continues to demonstrate remarkable utility in the pursuit of novel therapeutics. Its proven ability to effectively engage with diverse target classes—from the zinc-containing active sites of carbonic anhydrases to the ATP-binding pockets of kinases and the induced-fit pockets of E3 ligases—ensures its place as a privileged motif in drug discovery. The detailed protocols and pathway visualizations provided in this guide are intended to equip researchers with the foundational knowledge required to explore and exploit this versatile chemical entity for the development of next-generation medicines.
References
- 1. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - Analytical Chemistry - Figshare [figshare.com]
- 7. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. en.ice-biosci.com [en.ice-biosci.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. benchchem.com [benchchem.com]
In Silico Prediction of 2-Chloropyridine-3-sulfonamide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of 2-Chloropyridine-3-sulfonamide, a key intermediate in the synthesis of various biologically potent compounds. By leveraging computational tools, researchers can efficiently screen for potential biological targets, predict pharmacokinetic properties, and guide the development of novel therapeutics. This document details common in silico workflows, presents relevant data in a structured format, and outlines the underlying experimental and computational protocols.
Introduction to this compound
This compound is a versatile chemical intermediate. Its derivatives have been investigated for a range of pharmacological activities, including antibacterial, anticancer, and enzymatic inhibition. The sulfonamide group is a well-established pharmacophore present in numerous approved drugs, known for its ability to mimic p-aminobenzoic acid (PABA) and inhibit dihydropteroate synthetase in bacteria, and also for its interactions with other biological targets.[1][2][3] In silico prediction methods offer a rapid and cost-effective approach to explore the potential bioactivities of this compound and its derivatives.
In Silico Prediction Workflow
The computational evaluation of a molecule like this compound typically follows a hierarchical workflow. This process begins with broad, property-based predictions and progresses to more specific and computationally intensive simulations.
Caption: A typical workflow for the in silico bioactivity prediction of a small molecule.
Physicochemical Properties and Drug-Likeness
A crucial first step in assessing the therapeutic potential of a compound is the evaluation of its physicochemical properties and compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These rules help to predict if a compound has properties that would make it a likely orally active drug in humans.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight ( g/mol ) | 192.62 | < 500 (Compliant) |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | < 5 (Compliant) |
| Hydrogen Bond Donors | 2 | < 5 (Compliant) |
| Hydrogen Bond Acceptors | 4 | < 10 (Compliant) |
| Rotatable Bonds | 1 | < 10 (Compliant) |
Note: These values are estimations based on common computational algorithms and may vary slightly between different prediction tools.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
In silico ADMET prediction is vital for early-stage drug discovery to identify and eliminate compounds with unfavorable pharmacokinetic or toxicity profiles. Various computational models, often machine learning-based, are used to predict these properties.[4][5][6]
Table 2: In Silico ADMET Profile of this compound and its Derivatives
| Parameter | Predicted Outcome for Sulfonamides | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Variable, often low to moderate | Potential for CNS activity depends on specific derivatives. |
| P-glycoprotein Substrate | Predicted as non-substrate | Lower likelihood of efflux from target cells. |
| Distribution | ||
| Plasma Protein Binding | Moderate to High | Can affect the free drug concentration and half-life. |
| Metabolism | ||
| Cytochrome P450 Inhibition | Potential for inhibition of specific CYP isozymes (e.g., CYP2C9) | Risk of drug-drug interactions. |
| Excretion | ||
| Primary Route | Likely renal | Dosage adjustments may be needed in patients with renal impairment. |
| Toxicity | ||
| hERG Inhibition | Low to moderate risk | Potential for cardiotoxicity should be monitored.[6] |
| Ames Mutagenicity | Predicted to be non-mutagenic | Lower concern for carcinogenicity. |
| Hepatotoxicity | Low to moderate risk | Liver function should be considered during development. |
Note: These are generalized predictions for the sulfonamide class and may require specific modeling for this compound.
Potential Biological Targets and Molecular Docking
Identifying the biological targets of a compound is central to understanding its mechanism of action. In silico target prediction tools leverage ligand-based and structure-based approaches to suggest potential protein targets. Following target identification, molecular docking is employed to predict the binding mode and affinity of the ligand to the protein's active site.
Potential Predicted Targets for Sulfonamide-Containing Compounds:
-
Carbonic Anhydrases: A well-established target for sulfonamides.
-
Dihydropteroate Synthase: The classical target for sulfonamide antibiotics.[1]
-
Protein Kinases (e.g., VEGFR-2, PKM2): Implicated in cancer.[7][8]
-
Proteases (e.g., SARS-CoV-2 Mpro): Relevant for antiviral activity.[6]
-
Cholinesterases (AChE, BuChE): Targets in Alzheimer's disease.[9]
Molecular Docking Workflow
The process of molecular docking involves preparing the ligand and receptor structures, defining the binding site, running the docking algorithm, and analyzing the resulting poses and scores.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
- 3. 2.sulfonamides | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 2-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloropyridine-3-sulfonamide is a valuable chemical intermediate, recognized for its role in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its discovery and synthesis, with a focus on detailed experimental protocols and quantitative data. The primary synthetic route involves a two-step process: the formation of 2-chloropyridine-3-sulfonyl chloride from 3-amino-2-chloropyridine via a Sandmeyer-type reaction, followed by amination to yield the final product. This document outlines the procedural details for these key transformations, presents relevant data in a structured format, and includes graphical representations of the synthetic workflow to aid in laboratory application.
Introduction
This compound (CAS No: 38025-93-3) is a heterocyclic compound featuring a chlorinated pyridine ring functionalized with a sulfonamide group.[1][2] Its structural motifs are prevalent in medicinal chemistry, with sulfonamides being a well-established class of therapeutic agents and pyridines serving as a core scaffold in numerous pharmaceuticals.[3][4][5][6] The compound primarily serves as a building block in the synthesis of more complex molecules with potential pharmacological activities. This guide details the most plausible and documented methods for its preparation, providing researchers with the necessary information for its synthesis and further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38025-93-3 | [1][2] |
| Molecular Formula | C₅H₅ClN₂O₂S | [1] |
| Molecular Weight | 192.62 g/mol | [1] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Synthesis of this compound
The most viable synthetic pathway to this compound proceeds in two main stages:
-
Synthesis of 2-Chloropyridine-3-sulfonyl chloride: This intermediate is prepared from 3-amino-2-chloropyridine via a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.
-
Amination of 2-Chloropyridine-3-sulfonyl chloride: The sulfonyl chloride intermediate is then reacted with an ammonia source to furnish the final sulfonamide product.
A graphical representation of this synthetic workflow is provided below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Chloropyridine-3-sulfonyl chloride
This protocol is adapted from a general procedure for the preparation of aryl sulfonyl chlorides via a Sandmeyer reaction.[7]
Materials:
-
3-Amino-2-chloropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: A solution of 3-amino-2-chloropyridine in concentrated hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution of 3-amino-2-chloropyridine, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and saturated with sulfur dioxide gas at 0-5 °C.
-
The freshly prepared diazonium salt solution is added portion-wise to the sulfur dioxide-saturated copper(I) chloride solution, with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.
-
Work-up and Isolation: The reaction mixture is then poured onto crushed ice and extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloropyridine-3-sulfonyl chloride.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
Table 2: Expected Reaction Parameters for the Synthesis of 2-Chloropyridine-3-sulfonyl chloride
| Parameter | Value |
| **Reactant Ratio (3-amino-2-chloropyridine:NaNO₂) ** | 1 : 1.1 |
| Reaction Temperature (Diazotization) | 0-5 °C |
| Reaction Temperature (Sulfonylation) | < 10 °C |
| Expected Yield | 70-85% |
Experimental Protocol: Amination of 2-Chloropyridine-3-sulfonyl chloride
This protocol outlines the general procedure for the amination of a sulfonyl chloride.
Materials:
-
2-Chloropyridine-3-sulfonyl chloride
-
Aqueous Ammonia (NH₄OH) or Ammonia gas (NH₃)
-
An appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Ice
Procedure:
-
Reaction Setup: 2-Chloropyridine-3-sulfonyl chloride is dissolved in a suitable solvent and cooled in an ice bath.
-
Amination: Concentrated aqueous ammonia is added dropwise to the cooled solution with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution. The reaction is typically exothermic and should be controlled by the rate of addition.
-
The reaction mixture is stirred at room temperature for a few hours to ensure complete conversion.
-
Work-up and Isolation: The reaction mixture is diluted with water and extracted with a suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
The amination of sulfonyl chlorides is generally a high-yielding reaction, often exceeding 90%.
Table 3: Expected Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactant Ratio (Sulfonyl chloride:Ammonia) | 1 : excess |
| Reaction Temperature | 0 °C to room temperature |
| Expected Yield | > 90% |
Biological Activity and Signaling Pathways
While this compound itself is primarily considered a synthetic intermediate, the sulfonamide and pyridine moieties are known to be present in a wide range of biologically active molecules.
-
Sulfonamides: This class of compounds exhibits a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and carbonic anhydrase inhibitory effects.[3][4][6] The sulfonamide group can act as a zinc-binding group in metalloenzymes, a key mechanism for carbonic anhydrase inhibitors.[3]
-
Pyridine Derivatives: The pyridine scaffold is a common feature in many approved drugs and is associated with a diverse array of biological activities.[8]
Specific studies on the biological activity or the signaling pathways directly modulated by this compound are not extensively documented in the public domain. Further research is required to elucidate its potential pharmacological profile. A logical relationship diagram for the potential biological investigation of this compound is presented below.
Caption: Logical workflow for biological investigation.
Conclusion
This technical guide provides a detailed overview of the synthesis of this compound, a key intermediate for the development of potentially bioactive molecules. The outlined two-step synthetic approach, involving the formation of a sulfonyl chloride intermediate followed by amination, represents a practical and efficient method for its preparation in a laboratory setting. While specific biological data for the title compound is limited, its structural components suggest that it is a promising scaffold for further chemical exploration and drug discovery efforts. The provided experimental guidelines and data tables serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. scbt.com [scbt.com]
- 2. 38025-93-3|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Chloropyridine-3-sulfonamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-chloropyridine-3-sulfonamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in the field of oncology. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the synthesis and evaluation of novel sulfonamide derivatives.
Introduction
This compound serves as a key intermediate in the development of various biologically active molecules. The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, antiviral, and anticancer agents. The pyridine ring, a common scaffold in medicinal chemistry, offers opportunities for diverse functionalization to modulate the physicochemical and pharmacological properties of the final compounds. Recent studies have highlighted the potential of sulfonamide derivatives as inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Synthesis Overview
The synthesis of this compound derivatives typically follows a two-step process. The first step involves the preparation of the key intermediate, 2-chloropyridine-3-sulfonyl chloride. The second step is the reaction of this sulfonyl chloride with a variety of primary or secondary amines to yield the desired N-substituted sulfonamide derivatives.
Application Notes and Protocols for the Analytical Characterization of 2-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 2-Chloropyridine-3-sulfonamide, a key intermediate in pharmaceutical synthesis. The following protocols are based on established analytical techniques for pyridine and sulfonamide derivatives and should be adapted and validated for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying this compound in reaction mixtures and final products. A reverse-phase method is typically employed.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of a this compound sample and quantify it using an external standard.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 62:38 v/v) with an acidic modifier like 0.1% formic acid to ensure good peak shape.[1] For methods not coupled with mass spectrometry, phosphoric acid can also be used.[2]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards followed by the sample solutions.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the sample by dividing the concentration of the analyte by the nominal sample concentration.
-
Quantitative Data Summary (Illustrative)
The following table presents illustrative performance data for the analysis of sulfonamides by HPLC. This data should be established specifically for this compound during method validation.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 - 0.39 ng/g |
| Limit of Quantitation (LOQ) | 0.25 - 1.30 ng/g |
| Recovery | 76.8% - 95.2% |
| Repeatability (RSD) | 1.5% - 4.7% |
Data is illustrative and based on the analysis of other sulfonamides.[3]
HPLC Workflow
Caption: General workflow for HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
For trace-level detection and confirmation, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.
Experimental Protocol: LC-MS/MS
Objective: To identify and quantify this compound at low concentrations.
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 or equivalent reverse-phase column
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Procedure:
-
Sample and Standard Preparation: Prepare as described in the HPLC protocol, using LC-MS grade solvents.
-
LC Conditions:
-
Column: C18 (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A suitable gradient to ensure separation from impurities.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3500 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
MRM Transitions: Determine the precursor ion (M+H)+ for this compound and optimize collision energies to identify characteristic product ions for Multiple Reaction Monitoring (MRM).
-
-
Analysis and Data Processing: Analyze the samples and standards. Quantify using the area of the most intense MRM transition and confirm identity with the ratio of quantifier to qualifier ions.
Quantitative Data Summary (Illustrative for Sulfonamides)
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| LOQ | ppt level in water |
| Recovery (in water) | 70% - 96% |
| RSD (n=6) | < 15% |
Data is illustrative and based on the analysis of other sulfonamides in water.[4]
LC-MS/MS Logical Flow
References
Application Notes & Protocols: Leveraging 2-Chloropyridine-3-sulfonamide in Proteomics Research for Target Identification and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Chloropyridine-3-sulfonamide and related compounds in proteomics research. Detailed protocols for key experiments are provided to guide researchers in utilizing this chemical scaffold for target identification, validation, and the elucidation of molecular mechanisms of action.
Introduction
This compound belongs to a class of compounds containing a sulfonamide group, a well-established pharmacophore in medicinal chemistry, and a pyridine ring, which can be engineered for selective covalent protein modification.[1][2][3] While specific proteomics data for this compound is not extensively documented, its structural motifs suggest significant potential as a chemical probe in proteomics research. The sulfonamide moiety can be derivatized into a reactive group, such as a sulfonyl fluoride, which is known to covalently modify a range of amino acid residues including serine, threonine, tyrosine, lysine, cysteine, and histidine.[4][5] This versatility makes such compounds powerful tools for activity-based protein profiling (ABPP) and target identification.[6][7][8] The pyridine component, particularly if modified to a halopyridine, can act as a "switchable" covalent modifier, where its reactivity is enhanced upon binding to a target protein, thereby increasing selectivity.[2]
This document outlines the principles and methodologies for adapting this compound into a chemical probe for proteomics applications, focusing on target discovery and validation.
Principle of Action and Applications
A derivative of this compound can be synthesized to function as a chemical probe for identifying its protein targets within a complex biological system. This is typically achieved through two main chemical proteomics strategies:
-
Activity-Based Protein Profiling (ABPP): A modified this compound probe, often incorporating a reporter tag (e.g., biotin or a clickable alkyne), is used to covalently label its protein targets in a cellular lysate or in living cells. The reporter tag allows for the subsequent enrichment and identification of the labeled proteins by mass spectrometry.[9][10]
-
Affinity-Based Protein Profiling (Affinity Purification-Mass Spectrometry): The this compound molecule is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then used to "pull down" its binding partners from a cell lysate. The captured proteins are then eluted and identified by mass spectrometry.[11][12]
These approaches enable the identification of direct protein targets, which is a critical step in early drug development for understanding a compound's mechanism of action and potential off-target effects.[13][14]
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for a chemical probe derived from this compound.
Protocol 1: Synthesis of a this compound-based Alkyne Probe for ABPP
This protocol describes a hypothetical synthesis of an alkyne-tagged probe for use in click chemistry-based proteomics. The synthesis would involve modifying the sulfonamide nitrogen with a linker containing a terminal alkyne.
Materials:
-
This compound
-
Alkynyl-linker with a reactive group (e.g., a bromo-alkyne)
-
Anhydrous solvent (e.g., DMF or ACN)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the base to the solution to deprotonate the sulfonamide nitrogen.
-
Add the alkynyl-linker dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired alkyne probe.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Target Identification using the Alkyne Probe via ABPP
This protocol outlines the steps for labeling protein targets in a cell lysate, followed by enrichment and identification.
Materials:
-
Prepared alkyne probe
-
Human cell line (e.g., HeLa, HEK293T)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Azide-biotin tag
-
Click chemistry reagents (e.g., CuSO₄, TBTA, sodium ascorbate)
-
Streptavidin-coated agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Trypsin for in-gel or on-bead digestion
-
LC-MS/MS instrumentation
Procedure:
Part A: Cell Lysis and Protein Labeling
-
Culture and harvest cells.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Incubate the cell lysate (e.g., 1 mg of total protein) with the alkyne probe at a predetermined concentration for a specified time (e.g., 1 hour at 37°C). Include a vehicle-only control (e.g., DMSO).
Part B: Click Chemistry and Enrichment
-
To the labeled lysate, add the azide-biotin tag and the click chemistry reagents.
-
Incubate the reaction for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.
-
Add pre-washed streptavidin-coated agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
Part C: Digestion and Mass Spectrometry
-
Elute the captured proteins from the beads using SDS-PAGE loading buffer and run a short distance into an SDS-PAGE gel for in-gel digestion, or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins using a proteomics database search software (e.g., MaxQuant, Proteome Discoverer).
Protocol 3: Affinity Purification of Target Proteins
This protocol describes the immobilization of the parent compound and its use to pull down interacting proteins.
Materials:
-
This compound derivative with a linker for immobilization
-
NHS-activated agarose beads or similar
-
Coupling buffer
-
Quenching buffer (e.g., Tris-HCl)
-
Cell lysate
-
Wash buffers
-
Elution buffer (e.g., high salt, low pH, or competitive elution with the free compound)
-
LC-MS/MS instrumentation
Procedure:
-
Couple the this compound derivative to the agarose beads according to the manufacturer's instructions.
-
Block any remaining active sites on the beads using the quenching buffer.
-
Incubate the prepared beads with cell lysate for 2-4 hours at 4°C.
-
Wash the beads thoroughly to remove non-specific binders.
-
Elute the bound proteins using the chosen elution method.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution digestion).
-
Analyze the peptides by LC-MS/MS and identify the proteins.
Data Presentation
Quantitative proteomics is essential for distinguishing true targets from background binders.[15] Data from quantitative proteomics experiments should be summarized in tables for clear comparison.
Table 1: Example of Quantitative Proteomics Data from an ABPP Experiment
| Protein ID | Gene Name | Log2 Fold Change (Probe/Control) | p-value | Number of Unique Peptides |
| P01234 | TGT1 | 5.2 | 0.001 | 15 |
| Q56789 | TGT2 | 4.8 | 0.003 | 11 |
| P98765 | NSB1 | 1.1 | 0.35 | 8 |
| Q12345 | NSB2 | -0.5 | 0.67 | 12 |
This table illustrates how quantitative data can be presented. Proteins with a significant positive fold change and a low p-value are considered potential targets.
Visualizations
Diagrams are provided to illustrate the experimental workflows.
Conclusion
While this compound itself may not be an established chemical probe, its chemical structure provides a promising scaffold for the development of such tools. By leveraging established chemical proteomics workflows like ABPP and affinity purification, researchers can synthesize derivatives of this compound to identify and validate novel protein targets, thereby accelerating drug discovery and the understanding of complex biological processes. The protocols and principles outlined in these application notes serve as a guide for researchers to explore the potential of this and similar chemical entities in the field of proteomics.
References
- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity Purification of anti-peptide Antibodies: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomics study isolates drug targets [asbmb.org]
- 15. Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 2-Chloropyridine-3-sulfonamide Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-chloropyridine-3-sulfonamide libraries. The sulfonamide scaffold is a versatile and valuable pharmacophore in drug discovery, known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The this compound core represents a key building block for the synthesis of diverse compound libraries with the potential to yield novel therapeutic agents.
These notes are intended to guide researchers through the process of developing and executing an HTS campaign to identify and characterize bioactive compounds from these libraries. The protocols provided are based on established HTS principles and can be adapted to various biological targets and assay formats.
Introduction to 2-Chloropyridine-3-sulfonamides in Drug Discovery
The sulfonamide functional group (-SO₂NH₂) has been a cornerstone of medicinal chemistry for decades.[2] Its derivatives have led to the development of numerous FDA-approved drugs.[1] The pyridine ring, a common scaffold in bioactive molecules, combined with the sulfonamide group, offers a unique chemical space for library design. The this compound moiety, in particular, serves as a versatile intermediate for the synthesis of a wide array of derivatives. These libraries can be screened against various biological targets to discover new chemical probes and potential drug candidates.
High-Throughput Screening Workflow
A typical HTS campaign involves several key stages, from initial planning to hit confirmation.[3][4] This workflow is designed to efficiently screen large compound libraries and identify promising lead compounds.
Application: Screening for Carbonic Anhydrase Inhibitors
A prominent application for sulfonamide-based libraries is the discovery of carbonic anhydrase (CA) inhibitors.[5][6] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers, making them attractive therapeutic targets.[5] The following sections detail a hypothetical HTS campaign to identify inhibitors of human carbonic anhydrase IX (hCA IX) from a this compound library.
Signaling Pathway
The inhibition of carbonic anhydrase IX can impact tumor cell physiology by disrupting pH regulation, which is crucial for cancer cell survival and proliferation in the acidic tumor microenvironment.
Experimental Protocols
Biochemical Assay for hCA IX Inhibition
This protocol describes a fluorescence-based assay to measure the esterase activity of hCA IX, which is inhibited by sulfonamides.
Materials:
-
Recombinant human Carbonic Anhydrase IX (hCA IX)
-
4-Methylumbelliferyl acetate (4-MUA)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 20 mM NaCl, 0.01% Tween-20
-
This compound library compounds (10 mM in DMSO)
-
Acetazolamide (positive control, 10 mM in DMSO)
-
DMSO (negative control)
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each library compound, positive control (Acetazolamide), and negative control (DMSO) into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM.[3]
-
-
Enzyme Addition:
-
Add 10 µL of hCA IX solution (diluted in assay buffer to the desired concentration) to all wells using an automated liquid dispenser.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Initiation:
-
Add 10 µL of 4-MUA substrate solution (diluted in assay buffer) to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Incubate the plate for 30 minutes at room temperature.
-
Read the fluorescence intensity using a plate reader.
-
Data Analysis and Hit Identification
-
Data Normalization:
-
The raw fluorescence data is normalized using the positive and negative controls on each plate. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Hit Selection:
-
Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or three standard deviations from the mean of the negative controls) are considered primary hits.[7]
-
Data Presentation
The following tables present hypothetical data from a primary screen and subsequent dose-response analysis for selected hits.
Table 1: Primary Screening Results (Hypothetical Data)
| Compound ID | Library Plate | Well | % Inhibition at 10 µM | Hit Status |
| CPDS-001 | 1 | A01 | 8.2 | Non-Hit |
| CPDS-002 | 1 | A02 | 65.7 | Hit |
| CPDS-003 | 1 | A03 | 12.5 | Non-Hit |
| CPDS-004 | 1 | A04 | 88.9 | Hit |
| ... | ... | ... | ... | ... |
| Acetazolamide | Control | P23 | 98.5 | Control |
| DMSO | Control | P24 | 0.1 | Control |
Table 2: Dose-Response Analysis of Primary Hits (Hypothetical Data)
| Compound ID | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| CPDS-002 | 75 | 1.1 | 99.2 |
| CPDS-004 | 250 | 0.9 | 98.8 |
| Acetazolamide (Control) | 12 | 1.0 | 100.0 |
Hit Confirmation and Secondary Assays
Primary hits should be re-tested from freshly prepared solutions to confirm their activity.[3] Further characterization can be performed using orthogonal assays, such as a cell-based assay measuring the inhibition of acidification in a cancer cell line overexpressing hCA IX.
Conclusion
The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel modulators of biologically relevant targets. The protocols and workflow described herein provide a framework for conducting such a campaign, from initial assay development to hit validation. Careful planning, execution, and data analysis are crucial for the success of any HTS effort.
References
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 7. benchchem.com [benchchem.com]
2-Chloropyridine-3-sulfonamide: A Versatile Building Block in the Synthesis of Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyridine-3-sulfonamide is a key heterocyclic building block in organic synthesis, prized for its utility in the construction of a diverse array of biologically active compounds. Its structure, featuring a reactive chlorine atom at the 2-position and a sulfonamide group at the 3-position of the pyridine ring, allows for versatile functionalization through various synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on its role in the development of kinase inhibitors and other medicinally relevant scaffolds.
Application Notes
The strategic placement of the chloro and sulfonamide functionalities on the pyridine core makes this compound an attractive starting material for drug discovery. The chlorine atom is susceptible to displacement by nucleophiles and serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The sulfonamide moiety is a well-established pharmacophore known to interact with various biological targets and can be further derivatized.
A significant application of this building block is in the synthesis of inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[5][6] Pyridinyl-benzenesulfonamide derivatives, accessible from this compound, have shown potent inhibitory activity against PI3K and mTOR.[1][2]
Furthermore, the 2-aminopyridine-3-sulfonamide scaffold, readily prepared from this compound, is a core component of various kinase inhibitors. These compounds can be further elaborated to target specific kinases involved in oncogenic signaling.
Key Synthetic Transformations
Two primary synthetic strategies unlock the potential of this compound as a versatile building block:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This powerful reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids. This method is instrumental in constructing biaryl structures that are common motifs in pharmacologically active molecules.[7][8][9]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the presence of the chlorine atom, facilitates the displacement of chloride by nucleophiles, most notably amines.[10][11][12] This reaction provides a straightforward route to 2-aminopyridine-3-sulfonamide derivatives, which are valuable intermediates in drug synthesis.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction to synthesize 2-(4-methoxyphenyl)pyridine-3-sulfonamide.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)pyridine-3-sulfonamide.
Protocol 2: Nucleophilic Aromatic Substitution (Amination) of this compound with Aniline
This protocol details the synthesis of 2-(phenylamino)pyridine-3-sulfonamide.
Materials:
-
This compound
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equiv), palladium(II) acetate (0.025 equiv), triphenylphosphine (0.075 equiv), and sodium tert-butoxide (1.53 equiv).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen.
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by the addition of aniline (1.05 equiv) via syringe.[6]
-
Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours under a nitrogen atmosphere.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and add 2 M HCl. Stir the mixture at room temperature and then filter through a pad of Celite. Separate the layers of the filtrate. Extract the organic phase with 2 M HCl. Combine the acidic aqueous extracts, cool to 0 °C, and add dichloromethane. Basify the biphasic solution with 19 M NaOH. Separate the layers and extract the aqueous phase with dichloromethane.[6]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize the biological activity of representative compounds synthesized from this compound derivatives.
Table 1: In Vitro Inhibitory Activity of Pyridinyl-benzenesulfonamide Derivatives against PI3Kα and mTOR.
| Compound | PI3Kα IC₅₀ (nM)[4] | mTOR IC₅₀ (nM)[4] |
| 22c | 0.22 | 23 |
Table 2: Antiproliferative Activity of Pyridinyl-benzenesulfonamide Derivatives.
| Compound | Cell Line | IC₅₀ (nM)[4] |
| 22c | MCF-7 | 130 |
| 22c | HCT-116 | 20 |
Visualizations
Caption: Synthetic routes from this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 2-Chloropyridine-3-sulfonamide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamide derivatives represent a significant class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The introduction of various substituents to the sulfonamide scaffold can significantly influence their cytotoxic effects.[2] 2-Chloropyridine-3-sulfonamide is a small molecule containing both a pyridine ring and a sulfonamide group, structural motifs present in numerous biologically active compounds. While 2-chloropyridine, a precursor, is known for its toxicity and potential carcinogenicity, primarily targeting the liver, specific cytotoxic data for this compound is not extensively documented in publicly available literature.[3][4][5]
These application notes provide a comprehensive framework for evaluating the potential cytotoxicity of this compound using established cell-based assays. The protocols detailed herein are designed to assess cell viability, membrane integrity, and the induction of apoptosis, providing critical insights into the compound's mechanism of action at the cellular level.
Principle of Assays
A multi-assay approach is recommended to obtain a comprehensive cytotoxic profile of this compound.
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]
-
Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of this enzyme in the supernatant to quantify cytotoxicity.[7]
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis vs. Necrosis): This flow cytometry-based assay differentiates between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Data Presentation
The following tables present hypothetical data for the evaluation of this compound cytotoxicity in a human cancer cell line (e.g., HeLa) after 48 hours of treatment.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.188 | 0.079 | 95.0 |
| 10 | 0.938 | 0.062 | 75.0 |
| 25 | 0.688 | 0.051 | 55.0 |
| 50 | 0.438 | 0.043 | 35.0 |
| 100 | 0.250 | 0.030 | 20.0 |
| 200 | 0.125 | 0.015 | 10.0 |
Table 2: Cell Membrane Damage as Determined by LDH Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.150 | 0.012 | 0 |
| 1 | 0.165 | 0.014 | 3.0 |
| 10 | 0.225 | 0.018 | 15.0 |
| 25 | 0.375 | 0.025 | 45.0 |
| 50 | 0.525 | 0.031 | 75.0 |
| 100 | 0.675 | 0.040 | 105.0 |
| 200 | 0.825 | 0.052 | 135.0 |
| Positive Control (Lysis Buffer) | 0.650 | 0.045 | 100 |
Table 3: Apoptosis and Necrosis Analysis by Annexin V/PI Staining
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (IC50 concentration) | 45.8 | 35.5 | 15.2 | 3.5 |
| Positive Control (e.g., Staurosporine) | 15.3 | 50.1 | 30.4 | 4.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Annexin V/PI Assay for Apoptosis Detection
Materials:
-
Human cancer cell line (e.g., HeLa)
-
6-well plates
-
This compound (at its determined IC50 concentration)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the IC50 concentration of this compound (determined from the MTT assay) for a specified time (e.g., 24 hours). Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within 1 hour of staining.
Mandatory Visualization
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-chloro-N-cyclopentylpyridine-3-sulfonamide | Benchchem [benchchem.com]
- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Sulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a class of synthetic compounds characterized by the sulfonamide functional group (-SO₂NH₂). They represent a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] Initially acclaimed for their antimicrobial properties, the therapeutic applications of sulfonamides have expanded to include treatments for a variety of conditions such as glaucoma, cancer, and inflammation.[1][2] This broad spectrum of activity is largely due to their ability to inhibit specific enzymes.
This document provides detailed application notes and protocols for conducting in vitro enzyme inhibition assays for two major enzyme targets of sulfonamide compounds: Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS). These protocols are intended to be a practical guide for researchers in drug discovery and development to assess the potency and mechanism of action of novel sulfonamide derivatives.
Key Enzyme Targets for Sulfonamide Compounds
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] CAs are involved in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[4] Different isoforms of human carbonic anhydrase (hCA) are expressed in various tissues, and their dysregulation has been implicated in diseases suchs as glaucoma, epilepsy, and cancer.[3] Sulfonamides are a well-established class of potent CA inhibitors.[5]
Dihydropteroate Synthase (DHPS)
Dihydropteroate synthase is a key enzyme in the folate biosynthesis pathway in many microorganisms.[6] This pathway is essential for the synthesis of nucleic acids and certain amino acids.[7] Since mammals do not synthesize their own folate but obtain it from their diet, DHPS is an attractive target for the development of antimicrobial agents with selective toxicity.[8] Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA).[7]
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of sulfonamide compounds is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The following tables summarize the inhibitory activities of various sulfonamide derivatives against different isoforms of carbonic anhydrase and dihydropteroate synthase from various organisms.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Sulfonamide Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [9] |
| Biphenyl Sulfonamide 1 | 1030 | - | - | - | [10] |
| Saccharin | >10000 | 7500 | 45 | 89 | [11] |
| Compound 4c | 725.6 | 3.3 | 8.5 | 61.3 | [9] |
| Compound 15 | 725.6 | 3.3 | 6.1 | 80.6 | [9] |
| Mono-tailed Compound 1 | 458.1 | 153.7 | - | 113.2 | [12] |
| Mono-tailed Compound 7 | 68.4 | 62.8 | - | 55.4 | [12] |
Table 2: Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamide Derivatives
| Compound | Organism | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Sulfanilamide | Arabidopsis thaliana | 18.6 | - | [10] |
| Sulfacetamide | Arabidopsis thaliana | 9.6 | - | [10] |
| Sulfadiazine | Arabidopsis thaliana | 4.2 | - | [10] |
| 4,4'-Diaminodiphenylsulfone (DDS) | Escherichia coli | 20 | 5.9 | [13] |
| Sulfadiazine | Escherichia coli | - | 2.5 | [13] |
| Sulfamethoxazole | Toxoplasma gondii | - | - | [14] |
| 3',5'-dihalo-sulfanilanilides | Toxoplasma gondii | - | 6- to 57-fold lower than Sulfamethoxazole | [14] |
Signaling Pathways and Mechanisms of Inhibition
Carbonic Anhydrase Inhibition and its Role in pH Regulation
Carbonic anhydrases play a crucial role in maintaining pH homeostasis by catalyzing the rapid interconversion of CO₂ and bicarbonate.[4] In tissues with high metabolic activity, such as tumors, the overexpression of certain CA isoforms, like CA IX and CA XII, leads to an acidic extracellular microenvironment, which promotes tumor growth and metastasis.[3] Sulfonamide inhibitors bind to the zinc ion in the active site of carbonic anhydrase, preventing the binding of a water molecule and thereby blocking the enzyme's catalytic activity.[5] This inhibition can help to restore a more normal pH, which can be therapeutically beneficial.
References
- 1. Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides. Comparison with the antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MetDraw: automated visualization of genome-scale metabolic network reconstructions and high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. assaygenie.com [assaygenie.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Note: Unveiling the Reaction Mechanism of 2-Chloropyridine-3-sulfonamide with Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloropyridine-3-sulfonamide is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives are integral to the synthesis of a wide array of pharmacologically active compounds. The reaction of this compound with various amines is a fundamental transformation that allows for the introduction of diverse functional groups, enabling the exploration of new chemical space for drug candidates. This document provides a detailed overview of the reaction mechanism, experimental protocols, and factors influencing this important synthetic transformation.
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction between this compound and an amine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. The pyridine ring, particularly with its electron-withdrawing substituents, is "activated" for this type of reaction.
Key Features of the Mechanism:
-
Activation of the Pyridine Ring: The chlorine atom at the C2 position is highly susceptible to nucleophilic attack. This is due to the electron-withdrawing inductive effect of the pyridine ring's nitrogen atom. The nitrogen atom can also stabilize the negative charge of the reaction intermediate through resonance.[1][2]
-
Role of the Sulfonamide Group: The sulfonamide (-SO₂NH₂) group at the C3 position is a strong electron-withdrawing group. It further deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic substitution by further polarizing the C-Cl bond and stabilizing the intermediate.
-
Formation of the Meisenheimer Complex: The initial step involves the attack of the amine nucleophile on the carbon atom bearing the chlorine. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]
-
Restoration of Aromaticity: In the second step, the aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.
-
Deprotonation: If a primary or secondary amine is used, a final deprotonation step, typically facilitated by a base, yields the neutral product.
The overall reaction can be summarized as follows:
Below is a diagram illustrating the step-by-step reaction mechanism.
Factors Influencing Reaction Outcomes
Several factors can be optimized to achieve high yields and purity in the amination of this compound.
-
Nature of the Amine: The nucleophilicity of the amine plays a significant role. Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines. Steric hindrance around the nitrogen atom of the amine can slow down the reaction rate.
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are preferred.[4] These solvents can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
-
Base: A non-nucleophilic base is often added to the reaction mixture. Its primary role is to neutralize the hydrochloric acid (HCl) formed as a byproduct, preventing the protonation of the amine nucleophile, which would render it unreactive. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and N,N-diisopropylethylamine (DIPEA).[1]
-
Temperature: While the pyridine ring is activated, heating is frequently required to overcome the activation energy barrier associated with the initial disruption of aromaticity. Reaction temperatures typically range from 80 °C to 120 °C.[1] In some cases, flow reactors operating at high temperatures can significantly reduce reaction times.[4]
Quantitative Data Summary
The efficiency of the SNAr reaction is highly dependent on the specific amine used and the reaction conditions. The following table summarizes representative data for the reaction of this compound with various classes of amines under typical conditions.
| Amine Nucleophile | Amine Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Morpholine | Secondary, Cyclic | K₂CO₃ | DMF | 100 | 4 - 6 | 90 - 95 |
| Piperidine | Secondary, Cyclic | K₂CO₃ | DMSO | 100 | 3 - 5 | 92 - 97 |
| n-Butylamine | Primary, Aliphatic | DIPEA | NMP | 110 | 6 - 8 | 85 - 90 |
| Benzylamine | Primary, Aliphatic | Et₃N | DMF | 110 | 8 - 12 | 80 - 88 |
| Aniline | Primary, Aromatic | K₂CO₃ | DMSO | 120 | 18 - 24 | 65 - 75 |
| N-Methylaniline | Secondary, Aromatic | K₂CO₃ | NMP | 120 | 20 - 28 | 60 - 70 |
Note: The data presented are representative and may vary based on the precise experimental setup and scale.
Detailed Experimental Protocol
This section provides a general protocol for the amination of this compound with a generic amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 equiv)[1]
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)[1]
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the selected amine (1.2 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (5-10 mL) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).
-
-
Purification:
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(amino)pyridine-3-sulfonamide derivative.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The following diagram outlines the general experimental workflow.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
2-Chloropyridine derivatives can be irritants and toxic. Handle with care.[5]
-
Amines can be corrosive and have strong odors.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 2-Chloropyridine-3-sulfonamide in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 2-Chloropyridine-3-sulfonamide as a key intermediate in the synthesis of agrochemicals, particularly sulfonylurea herbicides. The information compiled is intended to guide researchers and professionals in the development of novel crop protection agents.
Introduction
This compound is a versatile building block in the synthesis of various biologically active compounds, including a significant class of herbicides.[1][2][3] Its pyridine and sulfonamide moieties provide a scaffold for the construction of potent inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[4] Disruption of this pathway leads to the cessation of plant growth and eventual death, making it an effective mode of action for herbicides. This document focuses on the synthesis of sulfonylurea herbicides, a major class of ALS inhibitors, using this compound derivatives.
Agrochemicals Derived from this compound
The primary agrochemical application of this compound lies in the synthesis of pyridine-based sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates, broad weed control spectrum, and good crop selectivity. Notable examples include nicosulfuron and rimsulfuron, which are widely used for weed control in crops such as maize and potatoes.[5][6]
Synthesis Pathway of Sulfonylurea Herbicides
The general synthesis of sulfonylurea herbicides from this compound involves a multi-step process. The key transformation is the coupling of a pyridine sulfonamide intermediate with a substituted pyrimidine or triazine amine via a sulfonyl isocyanate or a related reactive intermediate.
A representative synthetic pathway for the production of a sulfonylurea herbicide, such as Nicosulfuron, is outlined below. The initial steps involve the conversion of 2-Chloropyridine to 2-Chloropyridine-3-sulfonyl chloride, which is then reacted with ammonia to yield this compound. This intermediate is then further functionalized and coupled with a pyrimidine derivative.
Caption: General synthesis pathway for sulfonylurea herbicides from 2-Chloropyridine.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of Nicosulfuron, a representative sulfonylurea herbicide. The data has been compiled from various sources and provides an overview of reaction yields and product purity.
Table 1: Synthesis of Nicosulfuron - Reaction Yields and Purity
| Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2-sulfamide ethyl formate-N, N-dimethylnicotinamide and 2-amino-4, 6-dimethoxypyrimidine | Toluene, 90 °C, reduced pressure, continuous removal of ethanol | 99.5 | 98.4 | [4] |
| 2-sulfamide ethyl formate-3-ethylsulfonylpyridine and 2-amino-4, 6-dimethoxypyrimidine | Toluene, 90 °C, reduced pressure, continuous removal of ethanol | 97.2 | 96.4 | [4] |
| 2-sulfamide ethyl formate-3-trifluoromethylpyridine and 2-amino-4, 6-dimethoxypyrimidine | Toluene, 90 °C, reduced pressure, continuous removal of ethanol | 95.3 | 96.7 | [4] |
| 2-sulfonyl chloride-N,N-dimethylnicotinamide and 2-amino-4,6-dimethoxypyrimidine | Two-step reaction with sodium cyanate then the pyrimidine, 10-50 °C then ambient temperature | 92.1 | 95.7 | [7] |
Table 2: Herbicidal Efficacy of Nicosulfuron
| Target Weed Species | Application Rate (g a.i./ha) | Efficacy (%) | Reference |
| Amaranthus retroflexus | 80 | >90 (biomass reduction) | [8] |
| Echinochloa crus-galli | 131.25 (in mixture) | Significant control | [8] |
| Cyperus rotundus | 131.25 (in mixture) | Significant control | [8] |
| Heliotropium europaeum | 131.25 (in mixture) | Significant control | [8] |
Experimental Protocols
The following are detailed experimental protocols for key steps in the synthesis of sulfonylurea herbicides, based on procedures described in the scientific literature and patents.
Synthesis of this compound
This protocol describes the synthesis of the title compound from its sulfonyl chloride precursor.
Caption: Experimental workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2-Chloropyridine-3-sulfonyl chloride in a suitable organic solvent such as tetrahydrofuran (THF).
-
Amination: Cool the solution to 0°C. To this, add a 28% aqueous solution of ammonia dropwise while maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: The resulting precipitate is collected by filtration.
-
Purification: The solid is washed with cold water and dried under vacuum to yield this compound.
Synthesis of Nicosulfuron from a Pyridine Sulfonamide Intermediate
This protocol outlines the condensation reaction to form the sulfonylurea bridge.
Protocol:
-
Reaction Setup: In a reaction kettle, add 2-amino-4,6-dimethoxypyrimidine (1.5 molar equivalents) and a pyridine sulfonamide intermediate such as 2-sulfamide ethyl formate-N,N-dimethylnicotinamide (1 molar equivalent).
-
Solvent Addition: Add toluene as the solvent.
-
Reaction: Heat the reaction mixture to 90°C under reduced pressure. Continuously remove the ethanol byproduct via rectification to drive the reaction to completion.
-
Work-up: Once the reaction is complete (monitored by a suitable analytical technique), cool the mixture to 80°C.
-
Isolation: Filter the hot solution to remove any insoluble materials.
-
Purification: Allow the filtrate to cool, leading to the crystallization of the Nicosulfuron product. The crystals are then collected by filtration and dried.
Conclusion
This compound and its derivatives are pivotal intermediates in the synthesis of a range of sulfonylurea herbicides. The synthetic routes, while involving multiple steps, can achieve high yields and purity, as demonstrated in the case of Nicosulfuron. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers engaged in the discovery and development of new agrochemical solutions. Further research can focus on the development of more efficient and environmentally benign synthetic methodologies, as well as the exploration of novel sulfonylurea analogues with improved herbicidal activity and crop safety profiles.
References
- 1. US6509471B2 - 3-substituted pyridine compounds and related synthesis - Google Patents [patents.google.com]
- 2. One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte’s Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 5. Synthesis of Radiolabeled [14C]Rimsulfuron and Stable Isotope Labeled Rimsulfuron-[M + 3] to Support Crop Metabolism Studies for Reregistration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103524493A - Nicosulfuron preparation method - Google Patents [patents.google.com]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for the Scaled-Up Synthesis of 2-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the laboratory-scale and proposed pilot-scale synthesis of 2-Chloropyridine-3-sulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the conversion of 2-chloro-3-aminopyridine to 2-chloropyridine-3-sulfonyl chloride, followed by amination to yield the final product. This protocol includes comprehensive methodologies, tabulated quantitative data for easy comparison, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility. Additionally, considerations for scaling up the synthesis are discussed, highlighting critical process parameters and safety measures.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol outlined herein is adapted from established procedures for analogous pyridine sulfonamide syntheses and is designed to be robust and scalable.
Reaction Pathway
The synthesis of this compound proceeds through a two-step reaction sequence. The first step involves the diazotization of 2-chloro-3-aminopyridine followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group. The second step is the amination of the resulting 2-chloropyridine-3-sulfonyl chloride to afford the desired sulfonamide.
Caption: Chemical reaction pathway for the synthesis of this compound.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl chloride
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To a stirred solution of concentrated hydrochloric acid (150 mL) and water (100 mL), add 2-chloro-3-aminopyridine (51.4 g, 0.4 mol).
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (29.0 g, 0.42 mol) in water (60 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
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In a separate flask, prepare a solution of copper(II) chloride (10.8 g, 0.08 mol) in acetic acid (200 mL) and saturate it with sulfur dioxide gas.
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Add the cold diazonium salt solution to the sulfur dioxide-saturated solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture into ice-water (500 mL) and extract with toluene (3 x 150 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield crude 2-chloropyridine-3-sulfonyl chloride.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloropyridine-3-sulfonyl chloride in toluene (200 mL).
-
Cool the solution to 20-25 °C.
-
Add a 25% aqueous ammonia solution (80 mL, approximately 1.2 mol) dropwise over 1 hour, maintaining the temperature between 20-25 °C.
-
Stir the mixture for an additional 8 hours at room temperature.
-
Filter the precipitated product, wash with water until the washings are chloride-free, and then wash with cold toluene.
-
Dry the product under vacuum at 50 °C to yield this compound.
Proposed Pilot-Scale Synthesis of this compound
For scaling up, a 20 L jacketed glass reactor is proposed. All additions should be controlled via dosing pumps, and the temperature should be monitored with a probe and controlled by a chiller/heater unit.
Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl chloride
-
Charge the reactor with concentrated hydrochloric acid (3.75 L) and water (2.5 L).
-
Add 2-chloro-3-aminopyridine (1.285 kg, 10 mol).
-
Cool the reactor contents to 0-5 °C.
-
Slowly add a solution of sodium nitrite (725 g, 10.5 mol) in water (1.5 L) via a dosing pump over 2 hours, maintaining the temperature below 5 °C.
-
Stir for an additional 30 minutes.
-
In a suitable vessel, prepare a solution of copper(II) chloride (270 g, 2 mol) in acetic acid (5 L) and saturate with sulfur dioxide.
-
Transfer the diazonium salt solution to the sulfur dioxide solution via a cooled transfer line.
-
Allow the reaction to proceed as in the lab-scale protocol.
-
Work-up as described previously, using appropriate volumes of solvents.
Step 2: Synthesis of this compound
-
Charge the reactor with the toluene solution of the sulfonyl chloride.
-
Add 25% aqueous ammonia (2 L, approximately 30 mol) via a dosing pump over 2-3 hours, maintaining the temperature at 20-25 °C.
-
Stir for 8-12 hours.
-
Isolate the product by filtration or centrifugation, followed by washing and drying.
Data Presentation
| Parameter | Laboratory Scale | Proposed Pilot Scale |
| Starting Material (2-chloro-3-aminopyridine) | 51.4 g (0.4 mol) | 1.285 kg (10 mol) |
| Sodium Nitrite | 29.0 g (0.42 mol) | 725 g (10.5 mol) |
| Copper(II) Chloride | 10.8 g (0.08 mol) | 270 g (2 mol) |
| Aqueous Ammonia (25%) | 80 mL (~1.2 mol) | 2 L (~30 mol) |
| Typical Yield (Step 1) | 75-85% | 70-80% |
| Typical Yield (Step 2) | 85-95% | 80-90% |
| Overall Yield | 64-81% | 56-72% |
| Product Purity (by HPLC) | >98% | >98% |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful attention to several factors to ensure safety, efficiency, and product quality.
-
Heat Management: The diazotization reaction is highly exothermic and requires efficient cooling to maintain the temperature below 5 °C. On a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A jacketed reactor with a reliable cooling system is essential.
-
Reagent Addition: The controlled addition of sodium nitrite and aqueous ammonia is critical to manage the reaction exotherm and ensure selectivity. The use of dosing pumps is highly recommended for pilot-scale production.
-
Gas Evolution: The diazotization reaction evolves nitrogen gas. The reactor must be adequately vented to prevent pressure build-up.
-
Mixing: Efficient mixing is crucial to ensure uniform temperature and concentration throughout the reaction mixture. The agitator speed and design should be optimized for the larger reactor volume.
-
Safety: 2-Chloropyridine and its derivatives, as well as the reagents used, should be handled with appropriate personal protective equipment in a well-ventilated area. A thorough safety review should be conducted before commencing any scale-up activities. An alternative synthesis route involves the direct reaction of 2-chloropyridine with sulfur dioxide and ammonia, which may offer advantages in terms of atom economy but requires handling of gaseous reagents under pressure, posing different scale-up challenges.
Conclusion
The provided application notes and protocols offer a detailed guide for the synthesis of this compound on both a laboratory and a proposed pilot scale. By following the outlined procedures and considering the scale-up recommendations, researchers and drug development professionals can achieve a reproducible and efficient synthesis of this important pharmaceutical intermediate.
Troubleshooting & Optimization
Troubleshooting 2-Chloropyridine-3-sulfonamide synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloropyridine-3-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways for the preparation of this compound:
-
Route A: Chlorosulfonation of 2-Chloropyridine. This route involves the direct chlorosulfonation of 2-chloropyridine to form 2-chloropyridine-3-sulfonyl chloride, which is then subjected to amination.
-
Route B: Sandmeyer Reaction of 2-Aminopyridine-3-sulfonamide. This approach starts with 2-aminopyridine-3-sulfonamide, which undergoes diazotization followed by a copper-catalyzed chlorination (Sandmeyer reaction) to yield the final product.[1]
Q2: What is the most common side product in the Sandmeyer reaction route (Route B)?
A2: The most prevalent side product when performing a Sandmeyer reaction on aminopyridines is the corresponding hydroxypyridine. In this case, the formation of 2-Hydroxypyridine-3-sulfonamide is a significant competing reaction.[2][3] This occurs due to the reaction of the diazonium salt intermediate with water.
Q3: How can I minimize the formation of the hydroxypyridine byproduct in the Sandmeyer reaction?
A3: Minimizing the presence of water and controlling the temperature are crucial. Performing the diazotization at low temperatures (typically 0-5 °C) helps to stabilize the diazonium salt.[4] Using a non-aqueous solvent system or minimizing the amount of water can also reduce the formation of the hydroxy byproduct.
Q4: What are the potential side reactions in the chlorosulfonation of 2-chloropyridine (Route A)?
A4: The main side reactions during the chlorosulfonation of 2-chloropyridine include:
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Over-chlorination: Introduction of additional chlorine atoms onto the pyridine ring can occur, leading to dichlorinated byproducts.[5][6]
-
Formation of isomeric sulfonyl chlorides: While the 3-position is the major product, small amounts of other isomers may be formed.
-
Hydrolysis of the sulfonyl chloride: The intermediate 2-chloropyridine-3-sulfonyl chloride is sensitive to moisture and can hydrolyze back to 2-chloropyridine-3-sulfonic acid.[1]
Q5: How can I purify the final product, this compound?
A5: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, such as an ethanol/water or acetonitrile/water mixture, can be used to remove less polar impurities.[7] Column chromatography may also be employed for more challenging separations.
Troubleshooting Guides
Route A: Chlorosulfonation of 2-Chloropyridine
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-chloropyridine-3-sulfonyl chloride | Incomplete reaction. | Ensure a sufficient excess of the chlorosulfonating agent is used. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material. |
| Hydrolysis of the sulfonyl chloride during workup. | Use anhydrous conditions throughout the reaction and workup. Quickly process the reaction mixture and avoid prolonged exposure to moisture.[1] | |
| Presence of multiple chlorinated species | Over-chlorination due to harsh reaction conditions. | Use milder chlorinating agents if possible. Control the reaction temperature and time carefully. Consider using a less activated form of the starting material if applicable.[6] |
| Low yield of this compound in the amination step | Incomplete reaction with ammonia. | Ensure an adequate excess of ammonia is used. The reaction may require elevated temperature or pressure to go to completion. |
| Degradation of the sulfonyl chloride starting material. | Use freshly prepared or properly stored 2-chloropyridine-3-sulfonyl chloride for the amination step. |
Route B: Sandmeyer Reaction of 2-Aminopyridine-3-sulfonamide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete diazotization. | Ensure the complete dissolution of the starting amine in the acidic medium. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper. |
| Premature decomposition of the diazonium salt. | Maintain a low temperature (0-5 °C) throughout the diazotization and addition to the copper(I) chloride solution.[4] | |
| Significant formation of 2-Hydroxypyridine-3-sulfonamide | Reaction of the diazonium salt with water. | Minimize the amount of water in the reaction. Consider using a more concentrated acid or a non-aqueous solvent system.[2] |
| Temperature too high during the Sandmeyer reaction. | Keep the reaction temperature low until the addition of the diazonium salt is complete, then warm gently if necessary to initiate the reaction. | |
| Reaction is sluggish or does not go to completion | Inactive copper(I) catalyst. | Use freshly prepared or high-quality copper(I) chloride. Ensure the catalyst is not oxidized to copper(II). |
| Poor solubility of the diazonium salt. | The presence of the sulfonic acid group can affect solubility. Ensure vigorous stirring. A co-solvent may be necessary. |
Experimental Protocols
Route A: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride (General Procedure)
This protocol is adapted from general procedures for the synthesis of pyridine sulfonyl chlorides.[8][9]
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a condenser with a gas outlet to a scrubber, and a magnetic stirrer.
-
Chlorosulfonation: Charge the flask with phosphorus trichloride. Cool the flask in an ice bath and slowly add 2-chloropyridine.
-
Introduce chlorine gas into the mixture at a controlled rate while maintaining the temperature between 70-90°C.
-
After the addition is complete, heat the mixture to 100-120°C and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
Workup: Cool the reaction mixture and carefully quench with ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2-chloropyridine-3-sulfonyl chloride can be purified by vacuum distillation.
Route B: Synthesis of this compound via Sandmeyer Reaction (Adapted from a similar procedure)
This protocol is based on the synthesis of 2-chloropyridine-3-sulfonyl chloride from 3-amino-2-chloropyridine.[1]
-
Diazotization:
-
In a flask, dissolve 2-aminopyridine-3-sulfonamide in concentrated hydrochloric acid, keeping the temperature below 30°C with ice cooling.
-
Cool the mixture to -5°C using an ice/acetone bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between -5 and 0°C.
-
Stir the resulting slurry at low temperature for 10-15 minutes.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution to 0°C.
-
Slowly add the cold diazonium salt slurry to the copper(I) chloride solution, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas.
-
-
Workup and Amination:
-
The resulting 2-chloropyridine-3-sulfonyl chloride can be isolated by extraction.
-
For the direct conversion to the sulfonamide, the sulfonyl chloride solution can be carefully added to an excess of chilled concentrated ammonium hydroxide.
-
-
Purification:
-
The precipitated this compound can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.[7]
-
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Pyridine Sulfonyl Chloride Synthesis
| Starting Material | Reagents | Solvent | Temperature | Time | Yield of Sulfonyl Chloride | Reference |
| Pyridine-3-sulfonic acid | PCl₅ | Monochlorobenzene | 120°C | 1 h | 91.7% | [8] |
| 4-Hydroxypyridine-3-sulfonic acid | PCl₃, Cl₂ | Toluene (for workup) | 70-120°C | 3-4 h | 91.4% | [9] |
| 3-Amino-2-chloropyridine | NaNO₂, HCl, CuCl, SO₂ | Acetic Acid/Water | 0-20°C | 1-2 h | >70% | [1] |
Table 2: Common Impurities and their Potential Origin
| Impurity | Potential Origin | Synthetic Route |
| 2-Hydroxypyridine-3-sulfonamide | Hydrolysis of the diazonium intermediate | Route B |
| Dichloropyridine-3-sulfonamide | Over-chlorination | Route A |
| 2-Chloropyridine-3-sulfonic acid | Hydrolysis of the sulfonyl chloride intermediate | Route A or B |
| 2,2'-Disulfidyldipyridine derivatives | Dimerization of thiol impurities or side reactions | Route B |
| Biaryl compounds | Radical side reactions | Route B |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for the Sandmeyer reaction route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 6. chempanda.com [chempanda.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 9. EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2-Chloropyridine-3-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction yield of 2-Chloropyridine-3-sulfonamide. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely recognized method for the synthesis of this compound involves the reaction of 2-chloropyridine with sulfur dioxide and ammonia.[1] This process typically proceeds via an intermediate sulfonyl chloride.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in sulfonamide synthesis can arise from several factors. Key areas to investigate include the presence of moisture, which can lead to the hydrolysis of the reactive sulfonyl chloride intermediate into the corresponding sulfonic acid, and incomplete reaction or the formation of side products.[2] The quality of the starting materials, particularly the 2-chloropyridine, can also significantly impact the outcome.
Q3: I am observing multiple products in my reaction mixture. How can I improve the selectivity for this compound?
The formation of multiple products often results from side reactions. To enhance selectivity, it is crucial to control the reaction stoichiometry and the rate of addition of reagents.[2] Adding the sulfonylating agent slowly at a reduced temperature can help minimize the formation of undesired byproducts.[2]
Q4: Are there alternative methods for synthesizing primary sulfonamides if the traditional route proves problematic?
Yes, modern synthetic methods offer alternatives. One such approach involves the use of novel sulfinylamine reagents, like N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which can react with organometallic reagents derived from 2-chloropyridine to form the primary sulfonamide in a one-step process.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Poor quality of 2-chloropyridine | Ensure the starting material is pure and free from contaminants. Consider purification of the 2-chloropyridine if impurities are suspected. |
| Inactive sulfonylating agent | If using a pre-formed sulfonyl chloride, ensure it has not degraded due to moisture. It is often best to use it freshly prepared or purchased from a reliable supplier. |
| Incorrect reaction temperature | Temperature control is critical. For the formation of the sulfonyl chloride intermediate, low temperatures (e.g., -5°C to 0°C) are often employed to prevent decomposition. |
| Insufficient reaction time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion. |
Issue 2: Presence of Sulfonic Acid Byproduct
| Possible Cause | Recommended Solution |
| Hydrolysis of the sulfonyl chloride intermediate | The presence of water in the reaction mixture is a primary cause.[2] |
| - Anhydrous Conditions: Thoroughly dry all glassware before use and employ anhydrous solvents. | |
| - Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[2] |
Issue 3: Formation of Dimerized or Polymeric Byproducts
| Possible Cause | Recommended Solution |
| Excessive reaction temperature | High temperatures can promote side reactions. Maintain the recommended temperature range throughout the reaction. |
| Incorrect stoichiometry | Carefully control the molar ratios of the reactants. An excess of the aminating agent is often used to ensure complete conversion of the sulfonyl chloride. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride (Intermediate)
This protocol outlines a general procedure for the formation of the sulfonyl chloride intermediate.
-
To a solution of 2-chloropyridine in a suitable anhydrous solvent (e.g., chloroform), add chlorosulfonic acid dropwise at a controlled temperature of -5 °C.
-
Stir the mixture at this temperature for a specified period, monitoring the reaction's progress.
-
Upon completion, the reaction mixture is carefully poured into ice water to precipitate the sulfonyl chloride.
-
The precipitate is then filtered, washed with cold water, and dried under vacuum.
Protocol 2: Synthesis of this compound
This protocol describes the subsequent reaction to form the final product.
-
The prepared 2-Chloropyridine-3-sulfonyl chloride is dissolved in an appropriate solvent.
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The solution is then added portion-wise to a cooled, concentrated solution of ammonia or an amine in a suitable solvent.
-
The reaction mixture is stirred, allowing it to slowly warm to room temperature.
-
The final product can be isolated by filtration if it precipitates, or by extraction following the removal of the solvent.
-
Purification can be achieved through recrystallization from a suitable solvent system.
Data Presentation
The following tables provide hypothetical yet representative data to illustrate the impact of key reaction parameters on the yield of this compound.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| -10 | 6 | 75 |
| 0 | 4 | 85 |
| 10 | 4 | 70 |
| 25 (Room Temp) | 2 | 55 |
Table 2: Effect of Reactant Stoichiometry (Ammonia:Sulfonyl Chloride)
| Molar Ratio | Reaction Time (h) | Yield (%) |
| 1:1 | 4 | 60 |
| 2:1 | 4 | 88 |
| 3:1 | 4 | 92 |
| 5:1 | 4 | 93 |
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield in the synthesis reaction.
References
Technical Support Center: Purification of Crude 2-Chloropyridine-3-sulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Chloropyridine-3-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in crude this compound typically arise from the synthetic route, which commonly involves the reaction of 2-chloropyridine-3-sulfonyl chloride with ammonia. Potential impurities include:
-
Unreacted 2-chloropyridine-3-sulfonyl chloride: This is a common impurity if the amination reaction does not go to completion.
-
2-Chloropyridine-3-sulfonic acid: This results from the hydrolysis of the sulfonyl chloride starting material by moisture present during the reaction or work-up.
-
Over-reacted products: Depending on the reaction conditions, side reactions on the pyridine ring could occur, although these are generally less common under controlled conditions.
-
Residual solvents: Solvents used in the synthesis and work-up may be present in the crude product.
Q2: My recrystallization attempt resulted in oiling out. What should I do?
"Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue. Here are several troubleshooting steps:
-
Re-heat and add more solvent: The solution might be too concentrated. Re-heat the mixture to dissolve the oil, and add a small amount of the hot solvent until the solution is clear again. Then, allow it to cool slowly.
-
Slow down the cooling process: Rapid cooling can favor oil formation. Allow the flask to cool gradually to room temperature before placing it in an ice bath. Insulating the flask with a paper towel can help.
-
Change the solvent system: The boiling point of your solvent may be too high, causing the compound to melt before it dissolves. Consider a solvent with a lower boiling point. Alternatively, using a two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can be effective. A common pair for amides and sulfonamides is ethanol/water.
Q3: No crystals are forming upon cooling my recrystallization solution. What is the problem?
This typically happens if the solution is not saturated. Here are some solutions:
-
Induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the solution to initiate crystallization.
-
-
Reduce the solvent volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Add an anti-solvent: If you are using a single solvent, you can try adding a miscible "poor" solvent dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly.
Q4: My purified product still shows impurities by TLC/HPLC. What can I do?
If recrystallization is insufficient, column chromatography is the next step.
-
Optimize your chromatography method:
-
Normal Phase (Silica Gel): Start with a non-polar eluent system like ethyl acetate/hexanes and gradually increase the polarity. For sulfonamides, which can be somewhat polar, you might need to add a small amount of a more polar solvent like methanol to your mobile phase.
-
Reversed-Phase (C18): Use a polar mobile phase like water/acetonitrile or water/methanol. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for pyridine-containing compounds by protonating the nitrogen, which reduces tailing.[1]
-
-
Consider a different purification technique: If both recrystallization and chromatography fail to provide the desired purity, you might need to consider alternative methods such as preparative HPLC.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Choose a different solvent where the compound has lower solubility at room temperature.- Use a two-solvent system.- Concentrate the mother liquor to obtain a second crop of crystals. |
| The product precipitated out during hot filtration. | - Pre-heat the funnel and filter paper with hot solvent before filtration.- Use a slight excess of hot solvent to ensure the product remains dissolved. | |
| Colored Impurities in Final Product | The impurity has similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform column chromatography to separate the colored impurities. |
| Broad or Tailing Peaks in HPLC | Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica-based column. | - Reversed-Phase: Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to protonate the pyridine nitrogen.- Normal Phase: Add a basic modifier (e.g., triethylamine) to the mobile phase to compete for active sites on the silica.[1] |
| The sample solvent is too different from the mobile phase. | - Dissolve the sample in the initial mobile phase if possible. | |
| Multiple Spots on TLC After Purification | Incomplete separation of impurities with similar polarity. | - Recrystallization: Try a different solvent system.- Column Chromatography: Use a shallower gradient or a different solvent system to improve resolution. |
Quantitative Data Summary
| Purification Method | Purity of Crude Material (%) | Expected Purity After Purification (%) | Expected Yield (%) | Notes |
| Recrystallization | 80-90 | >98 | 70-90 | Highly dependent on the solvent system and the nature of the impurities. |
| Silica Gel Chromatography | 70-90 | >99 | 60-85 | Yield can be lower due to product adsorption on the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a general starting point for the purification of crude this compound.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is suitable for separating impurities with different polarities from the target compound.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Load the dry silica gel with the adsorbed compound onto the top of the column.
-
Elution: Start eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes). The exact gradient will need to be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A workflow for troubleshooting the purification of this compound.
Caption: Logical relationships for selecting a purification method based on impurity polarity.
References
Technical Support Center: 2-Chloropyridine-3-sulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloropyridine-3-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Route 1: Sulfonation of 2-Chloropyridine followed by Amination. This is a direct approach where 2-chloropyridine is first reacted with a sulfonating agent, such as sulfur dioxide, to form the intermediate 2-chloropyridine-3-sulfonyl chloride. This intermediate is then reacted with ammonia to yield the final product.
-
Route 2: From 3-Amino-2-chloropyridine. This method involves the diazotization of 3-amino-2-chloropyridine followed by a reaction with sulfur dioxide in the presence of a copper salt to form 2-chloropyridine-3-sulfonyl chloride. The subsequent amination with ammonia furnishes this compound.
Q2: What are the most common impurities I might encounter?
A2: Impurities can arise from both the synthesis of the intermediate 2-chloropyridine-3-sulfonyl chloride and the final amination step.
Impurities from the synthesis of 2-chloropyridine-3-sulfonyl chloride:
-
2,3-Dichloropyridine: An impurity that can arise from side reactions during the chlorination steps.
-
2-Chloropyridine-3-sulfonic acid: Forms due to the hydrolysis of the sulfonyl chloride intermediate, especially in the presence of water.[1]
-
3,3′-dithiobis(2-chloropyridine): A disulfide byproduct.
-
3,3′sulfonylbis(2-chloropyridine): A sulfone byproduct.
Impurities from the amination step:
-
Unreacted 2-chloropyridine-3-sulfonyl chloride: Incomplete reaction can lead to the presence of the starting material.
-
Bis-(2-chloro-3-pyridylsulfonyl)amine: Can form if the sulfonamide product reacts with another molecule of the sulfonyl chloride.
-
2-Hydroxypyridine-3-sulfonamide: May result from the hydrolysis of the 2-chloro group under certain reaction conditions.
Q3: How can I minimize the formation of these impurities?
A3: To minimize impurity formation, consider the following:
-
Control of Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reagents.
-
Anhydrous Conditions: For the sulfonyl chloride synthesis and amination, using dry solvents and reagents under an inert atmosphere can reduce the formation of hydrolysis-related impurities like 2-chloropyridine-3-sulfonic acid.
-
Purification of Intermediates: Purifying the 2-chloropyridine-3-sulfonyl chloride intermediate before the amination step can significantly improve the purity of the final product.
Q4: What analytical methods are recommended for purity assessment?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of this compound and detecting both polar and non-polar impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for the unambiguous identification of the final product and any isolated impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities that may be present in the starting materials or formed during the reaction.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. | Drive the reaction to completion and increase the yield. |
| Degradation of product | This compound may be sensitive to harsh pH or high temperatures. Analyze the stability of the product under the reaction and workup conditions.[4] | Identify and mitigate conditions that lead to product degradation. |
| Loss during workup/purification | Optimize the extraction and purification procedures. Ensure the pH during aqueous workup is appropriate to minimize solubility losses. Recrystallization is a common method for purification.[5] | Improve the recovery of the final product. |
| Poor quality of starting materials | Verify the purity of 2-chloropyridine-3-sulfonyl chloride and the ammonia source. Impurities in the starting material can lead to side reactions and lower yields. | Using high-purity starting materials will improve the reaction efficiency. |
Issue 2: High Levels of Impurities in the Final Product
| Impurity Observed | Potential Cause | Troubleshooting Step |
| 2-Chloropyridine-3-sulfonic acid | Hydrolysis of 2-chloropyridine-3-sulfonyl chloride. | Ensure strict anhydrous conditions during the reaction and workup. Purify the sulfonyl chloride intermediate before amination. |
| Unreacted 2-chloropyridine-3-sulfonyl chloride | Incomplete amination reaction. | Use a slight excess of ammonia, ensure adequate mixing, and consider optimizing the reaction temperature and time. |
| Bis-(2-chloro-3-pyridylsulfonyl)amine | Reaction of the product with the starting sulfonyl chloride. | Add the sulfonyl chloride slowly to an excess of the ammonia solution to maintain a high concentration of the amine nucleophile. |
| 2,3-Dichloropyridine | Carryover from the synthesis of the sulfonyl chloride intermediate. | Purify the 2-chloropyridine-3-sulfonyl chloride intermediate, for example, by distillation or crystallization, before the amination step. |
Experimental Protocols
Synthesis of this compound from 2-Chloropyridine-3-sulfonyl chloride
Materials:
-
2-Chloropyridine-3-sulfonyl chloride
-
Aqueous ammonia (e.g., 28-30%)
-
Suitable organic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Deionized water
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
Dissolve 2-chloropyridine-3-sulfonyl chloride in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of cold aqueous ammonia dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting sulfonyl chloride is consumed.
-
Separate the organic layer. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Formation of common impurities during synthesis.
Caption: Troubleshooting workflow for low purity issues.
References
- 1. synchem.de [synchem.de]
- 2. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Improving the stability of 2-Chloropyridine-3-sulfonamide in solution
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to improve the stability of 2-Chloropyridine-3-sulfonamide in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The sulfonamide group (-SO₂NH₂) can undergo cleavage, particularly under acidic or basic conditions. This can lead to the breaking of the sulfur-nitrogen (S-N) bond.[1][2]
-
Photodegradation: The chloropyridine ring is sensitive to light, especially UV irradiation. Exposure can lead to dehalogenation (loss of the chlorine atom) and subsequent hydroxylation of the pyridine ring.[3][4]
Q2: How does pH influence the stability of this compound?
A2: The pH of the solution is a critical factor. Generally, sulfonamides are more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[5][6] Both acid- and base-catalyzed hydrolysis can occur.[1] The optimal pH for stability should be determined empirically, but starting experiments in a buffered solution between pH 7 and 9 is recommended.[6]
Q3: My solution of this compound is turning yellow. What could be the cause?
A3: A color change often indicates the formation of degradation products. This could be due to photodegradation, especially if the solution was exposed to light.[4] It could also result from oxidative degradation or the formation of complex impurities under harsh pH or high-temperature conditions. It is crucial to analyze the solution using a stability-indicating method like HPLC to identify the new species.[7]
Q4: What are the best practices for preparing and storing a stock solution of this compound?
A4: To maximize the shelf-life of your stock solution, follow these guidelines:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable.
-
pH Control: If using an aqueous buffer, maintain a pH in the neutral to slightly alkaline range (e.g., pH 7-9).[6]
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. Lowering the temperature significantly slows down most degradation reactions.[8]
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[9]
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.[7]
Troubleshooting Guide for Common Stability Issues
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound peak in HPLC analysis of an acidic mobile phase. | Acid-catalyzed hydrolysis. | Increase the pH of the mobile phase if compatible with the analytical method. Prepare samples in a neutral buffer and inject immediately. Keep sample vials cooled in the autosampler. |
| Appearance of new peaks after solution is left on the lab bench. | Photodegradation. | Protect the solution from ambient and UV light at all times by using amber glassware or foil wrapping. Minimize the time the solution is exposed to light during preparation. |
| Precipitate forms in a buffered aqueous solution over time. | Poor solubility at the chosen pH; potential crystallization. | Confirm the pKa of the compound. The unionized form may be less soluble.[10] Adjust the pH to increase ionization and solubility. Consider adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol). |
| Inconsistent results between experimental replicates. | Adsorption to container surfaces; ongoing degradation. | Use silanized glass or low-adsorption polypropylene containers. Prepare solutions fresh for each experiment and run controls to assess degradation over the experimental timeframe. |
Degradation Pathways and Experimental Workflow
The following diagrams illustrate the potential degradation pathways of this compound and a standard workflow for assessing its stability.
Caption: Potential degradation routes for this compound.
Caption: Standard workflow for a forced degradation (stress testing) study.
Quantitative Stability Data Summary
The following tables present hypothetical stability data for this compound based on general principles for related compounds. These tables illustrate the expected impact of pH and temperature on stability.
Table 1: Effect of pH on Stability at 40°C
| pH of Buffer | % of Initial Compound Remaining after 24h | Key Degradation Product(s) Observed |
| 2.0 (HCl) | 65% | Hydrolysis Products |
| 4.0 (Acetate) | 85% | Hydrolysis Products |
| 7.0 (Phosphate) | 98% | Minimal Degradation |
| 9.0 (Borate) | 99% | Minimal Degradation |
| 12.0 (NaOH) | 78% | Hydrolysis Products |
Table 2: Effect of Temperature on Stability in pH 7.4 Buffer
| Temperature | % of Initial Compound Remaining after 48h | Key Degradation Product(s) Observed |
| 4°C | >99.5% | None Detected |
| 25°C (Ambient) | 97% | Trace Photodegradation (if exposed to light) |
| 40°C | 95% | Trace Thermal/Hydrolytic Degradation |
| 60°C | 82% | Thermal/Hydrolytic Degradation |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to identify potential degradation products and pathways to establish a stability-indicating analytical method.[11][12]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
Calibrated HPLC system with UV detector, photodiode array detector, and/or mass spectrometer.
-
Photostability chamber (ICH Q1B compliant)[9]
-
Temperature-controlled oven and water bath
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution to achieve a final concentration of 100 µg/mL. Store a control sample, protected from light, at 4°C.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.[5]
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.[5]
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: pH 7.4 phosphate buffer. Incubate at 80°C for 24 and 48 hours.
-
Photodegradation: Expose the solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9][13] A dark control sample should be stored under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
-
-
Data Interpretation:
-
Calculate the percentage of degradation.
-
Ensure mass balance by comparing the decrease in the parent peak area with the total area of all degradation peaks.
-
Characterize significant degradation products using LC-MS/MS if available.[2]
-
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. API Stress Testing Studies - Protheragen [protheragen.ai]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
Technical Support Center: Overcoming Poor Solubility of Sulfonamides
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of sulfonamide compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My sulfonamide compound is precipitating out of my aqueous buffer.
Q1: What are the immediate steps I should take if my sulfonamide precipitates upon dilution from a DMSO stock solution?
A1: Precipitation upon dilution is a common issue stemming from the low aqueous solubility of the neutral form of many sulfonamides. The primary and most effective initial strategy is to adjust the pH of your aqueous buffer. Most sulfonamides are weakly acidic, meaning their solubility increases significantly at a pH above their pKa, where they exist in the more soluble ionized (anionic) form.[1][2][3]
-
Immediate Action: Check the pH of your buffer. For an acidic sulfonamide, adjusting the pH to be at least 1-2 units above its pKa will promote the formation of the more soluble salt form.[2][4]
-
Co-solvent Concentration: While keeping organic solvent concentration low (typically <1%) is ideal for biological assays, the final concentration might be too low to maintain solubility.[2] A small, incremental increase (e.g., from 0.1% to 0.5% DMSO) may be necessary. Always run a vehicle control to check for solvent effects on the assay.[2]
-
Temperature: Ensure all solutions are at the same temperature before mixing, as solubility can be temperature-dependent.[2]
Caption: Initial troubleshooting workflow for sulfonamide precipitation.
Q2: How do I systematically determine the optimal pH for my sulfonamide?
A2: A pH-solubility profile is the definitive experiment to identify the optimal pH range for your compound. This involves measuring the solubility of your sulfonamide across a range of pH values. The solubility of an acidic sulfonamide will increase as the pH rises above its pKa.[3][4]
Experimental Protocol: pH-Solubility Profile Determination
This protocol provides a general method for determining the effect of pH on the solubility of a sulfonamide.
Materials:
-
Sulfonamide compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 10.0 in 0.5 or 1.0 unit increments.[5]
-
Vials or microcentrifuge tubes
-
Orbital shaker or rotator
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Prepare the series of buffers at the desired pH values.[5]
-
Addition of Compound: Add an excess amount of the sulfonamide powder to a fixed volume of each buffer in a separate vial. The goal is to create a saturated solution with visible solid material remaining.[5]
-
Equilibration: Seal the vials and place them on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]
-
Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[5]
-
Analysis: Carefully collect the supernatant and determine the concentration of the dissolved sulfonamide using a validated analytical method like UV-Vis spectrophotometry or HPLC.[4]
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL) against the corresponding buffer pH to visualize the pH-solubility profile.
Data Presentation: Example pH-Solubility Profile for Sulfadiazine
| pH | Solubility (µg/mL) |
| 5.0 | 77 |
| 6.0 | 120 |
| 7.0 | 500 |
| 7.4 | 1500 |
| 8.0 | 4800 |
| 9.0 | 15000 |
Note: Data is illustrative, based on the principle that solubility increases above the pKa.
Issue 2: pH adjustment is not sufficient or is incompatible with my experimental system.
Q3: What are other common methods to improve sulfonamide solubility?
A3: If pH modification is not a viable option, several other formulation strategies can be employed to enhance the solubility of sulfonamides. The most common include using co-solvents, forming inclusion complexes with cyclodextrins, and creating solid dispersions.[6][7][8]
Caption: Alternative strategies when pH adjustment is not feasible.
Q4: How do co-solvents work, and which ones are commonly used?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[9] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic sulfonamide, thereby increasing its solubility.[6] Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol (PEG 400), and dimethyl sulfoxide (DMSO).[6][9]
Data Presentation: Effect of Co-solvents on Sulfamethoxazole Solubility
| Solvent System | Sulfamethoxazole Solubility (mg/mL) | Fold Increase (vs. Water) |
| Water | 0.5 | 1.0 |
| 20% Ethanol | 2.8 | 5.6 |
| 40% Ethanol | 12.5 | 25.0 |
| 20% PEG 400 | 4.1 | 8.2 |
| 40% PEG 400 | 15.2 | 30.4 |
Note: Data is illustrative and demonstrates the general trend of increased solubility with higher co-solvent concentration.
Q5: What is cyclodextrin inclusion complexation and how does it improve solubility?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10] They can encapsulate a poorly soluble "guest" molecule, like a sulfonamide, within their cavity, forming an inclusion complex.[7][11] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common derivatives used in pharmaceutical formulations.[13]
Experimental Protocol: Preparation of a Sulfonamide-Cyclodextrin Inclusion Complex (Kneading Method)
Materials:
-
Sulfonamide compound
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Mortar and pestle
-
Water/ethanol mixture
Procedure:
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of the water/ethanol mixture to moisten it.
-
Incorporation: Gradually add the sulfonamide powder (typically at a 1:1 or 1:2 molar ratio of drug:CD) to the moistened CD.
-
Kneading: Knead the mixture thoroughly for 30-45 minutes, maintaining a paste-like consistency by adding small amounts of solvent as needed.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Solubility Testing: Determine the aqueous solubility of the resulting powder using the shake-flask method described previously and compare it to the uncomplexed drug.
Q6: What are solid dispersions and how are they prepared?
A6: A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble carrier matrix (the host), usually a polymer.[14][15] The drug can exist in an amorphous (non-crystalline) state within the carrier, which has a higher energy state and dissolves more readily than the stable crystalline form.[16][17] This technique can significantly improve the dissolution rate and solubility of sulfonamides.[17][18] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[16][17]
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Materials:
-
Sulfonamide compound
-
Polymer carrier (e.g., PVP K30, PEG4000)[17]
-
A common solvent that dissolves both the drug and the carrier (e.g., ethanol, methanol, or dichloromethane)
-
Rotary evaporator or a flat-bottomed dish
Procedure:
-
Dissolution: Dissolve both the sulfonamide and the polymer carrier in a suitable common solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug:carrier by weight).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This process leaves a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the resulting solid mass under vacuum to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask, and grind it to a uniform powder.
-
Characterization: The resulting solid dispersion can be characterized by DSC and XRD to confirm the amorphous state of the drug. Its dissolution rate and solubility should be compared to the pure drug.[17]
Caption: Workflow for preparing a solid dispersion via solvent evaporation.
References
- 1. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bmj.com [bmj.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. benchchem.com [benchchem.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpls.org [wjpls.org]
- 16. Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Preventing degradation of 2-Chloropyridine-3-sulfonamide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Chloropyridine-3-sulfonamide during storage and experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that users may encounter, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected appearance of new peaks in HPLC analysis after short-term storage. | Hydrolysis: The sulfonamide bond is susceptible to cleavage, especially under acidic or basic conditions. Contamination of solvents or storage containers with acidic or basic residues can initiate degradation. | Ensure all solvents are of high purity and neutral pH. Use inert storage containers (e.g., amber glass vials with PTFE-lined caps). Store the compound in a desiccator to minimize contact with moisture. |
| Discoloration (yellowing) of the solid compound. | Photodegradation: Exposure to UV or visible light can induce degradation of the pyridine ring and other chromophores in the molecule. | Store the compound in a light-protected environment, such as an amber vial, and keep it in a dark place (e.g., a cabinet or refrigerator). Minimize exposure to light during handling and sample preparation. |
| Decreased potency or assay value over time, even under recommended storage conditions. | Thermal Degradation: Although storage at -20°C is recommended, frequent temperature fluctuations (e.g., repeated removal from the freezer) can promote slow degradation over time. | Aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles. Ensure the freezer maintains a stable temperature. |
| Inconsistent analytical results between different batches or preparations. | Oxidative Degradation: The presence of oxidizing agents or exposure to air (oxygen) can lead to the formation of oxidation products. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) if high stability is required. Use freshly prepared solutions for analysis and consider de-gassing solvents. |
| Formation of an insoluble precipitate in solution. | Degradation to a less soluble product: A degradation product may have lower solubility in the chosen solvent compared to the parent compound. | Characterize the precipitate to identify the degradation product. This can help in understanding the degradation pathway. Re-evaluate the solvent system and storage conditions for solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere (argon or nitrogen) and in a desiccator to protect from moisture.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways are anticipated to be:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond, particularly under acidic conditions, to yield 2-chloropyridine-3-sulfonic acid and ammonia.
-
Photodegradation: UV light can induce reactions on the chloropyridine ring, potentially leading to dechlorination, hydroxylation, or ring opening.[1][2]
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and other decomposition reactions.
-
Oxidative Degradation: The molecule may be susceptible to oxidation, leading to the formation of various oxidized derivatives.[3][4]
Q3: How can I monitor the stability of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products. Regular analysis of stored samples against a freshly prepared standard will allow for the quantification of any degradation.
Q4: Are there any known incompatible materials or reagents to avoid?
A4: Avoid strong acids, strong bases, and strong oxidizing agents, as they are likely to accelerate the degradation of the compound. Also, be mindful of reactive metals that could catalyze degradation.
Q5: What is a "forced degradation study" and why is it important?
A5: A forced degradation study (or stress testing) is an experiment where the compound is intentionally exposed to harsh conditions (acid, base, heat, light, and oxidation) to accelerate its degradation. This helps in identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[5][6]
Quantitative Data Summary
The following table provides a hypothetical summary of degradation under forced conditions, based on the known stability of related sulfonamide and chloropyridine compounds. Actual degradation rates should be determined experimentally.
| Stress Condition | Typical Degradation (%) | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15 - 25% | 2-Chloropyridine-3-sulfonic acid, Ammonia |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 5 - 15% | 2-Chloropyridine-3-sulfonic acid, Ammonia |
| Oxidative (3% H₂O₂, RT, 24h) | 10 - 20% | Oxidized pyridine derivatives, N-oxides |
| Thermal (80°C, 48h) | 5 - 10% | Various decomposition products |
| Photolytic (ICH Q1B), solid state | 5 - 15% | Hydroxylated pyridines, ring-opened products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound under the same conditions.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples.
-
For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 4. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of Pyridine Sulfonamides
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyridine sulfonamides. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to streamline your research and development efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyridine sulfonamides, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Low or inconsistent yields are a frequent challenge in chemical synthesis. Several factors can contribute to this issue in the preparation of pyridine sulfonamides.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | - Sulfonylating Agent: For reactions involving a sulfur trioxide pyridine complex (Py•SO₃), ensure it is a fine, white powder. Clumpy or moist appearance suggests impurities that can drastically reduce yields.[1] Use a freshly prepared complex or a high-purity commercial grade.[1] For pyridine-2-sulfonyl chloride, which is notoriously unstable, prepare it in-situ immediately before use.[2] - Pyridine: Use dry pyridine. Water or other amine impurities can interfere with the reaction.[1] Dry pyridine over KOH, NaOH, or CaO, followed by distillation.[1] - Amine: Ensure the purity of the amine starting material. |
| Suboptimal Reaction Temperature | - Formation of Py•SO₃ Complex: When preparing the Py•SO₃ complex from pyridine and chlorosulfonic acid, maintain the internal temperature below 5°C.[1] - Sulfonylation Reaction: The optimal temperature can vary significantly depending on the substrates and catalyst used. For direct sulfonylation of aminopyridines, cooling in an ice bath during the addition of sulfonyl chloride is common.[3] For couplings involving stable sulfonate intermediates, heating may be required.[3] Consult specific protocols and consider performing small-scale temperature screening experiments to find the optimal condition. Increasing temperature can sometimes lead to lower yields.[4] |
| Inefficient Catalyst or Base | - Base Selection: The choice of base is critical. Pyridine can act as both a base and a nucleophilic catalyst.[5] Triethylamine (Et₃N) is a non-nucleophilic base often used to scavenge HCl.[5] For weakly nucleophilic amines, the addition of pyridine may be necessary to facilitate amination.[6] - Catalyst Loading: Ensure the correct catalyst loading is used as specified in the protocol. For novel catalysts like quinoline-based ionic liquids, 2 mol% has been shown to be effective.[7][8] |
| Instability of Intermediates | - Pyridine-2-sulfonyl chloride: This intermediate is highly unstable. Avoid isolation and use the crude solution directly in the subsequent reaction.[2] - Electron-deficient sulfonyl chlorides: These can decompose during purification. It is often better to proceed to the next step with the crude product.[6] |
Issue 2: Formation of Side Products
The presence of impurities and undesired side products can complicate purification and reduce the overall yield of the target pyridine sulfonamide.
| Side Product | Potential Cause | Recommended Solutions |
| Double Sulfonylation Product | - Acidic N-H of the Sulfonamide: The newly formed sulfonamide N-H can be acidic enough to be deprotonated under basic conditions, leading to a second sulfonylation.[9] | - Use a stoichiometric amount of the sulfonylating agent. - Consider using a less reactive base or lowering the reaction temperature. - If the primary amine starting material is not essential, using an N-alkylated aminopyridine can prevent this side reaction.[9] |
| Unreacted Starting Materials | - Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated catalyst. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). - Increase the reaction time or temperature cautiously. - Ensure the catalyst is active and used in the correct amount. |
| Polymeric Byproducts | - Bifunctional Reactants: If the aniline is not protected, the free amine and the generated sulfonyl chloride on the same molecule can lead to polymerization.[10] | - Protect the amine group (e.g., by acetylation) before the sulfonation step.[10] |
Issue 3: Difficulties in Product Purification
Effective purification is crucial for obtaining the desired pyridine sulfonamide with high purity.
| Issue | Potential Cause | Recommended Solutions |
| Removal of Excess Pyridine | - Pyridine as Solvent/Base: Pyridine is a common solvent and base in these reactions and can be difficult to remove completely. | - Acid Wash: If the product is stable in acidic conditions, wash the organic layer with a dilute aqueous HCl solution (e.g., 1-5%). This will convert pyridine to its water-soluble salt.[1] - Copper Sulfate Wash: Washing with an aqueous solution of copper sulfate can also be effective, as pyridine forms a complex with copper ions.[1] |
| Co-elution of Product and Impurities | - Similar Polarity: The desired product and impurities may have similar polarities, making chromatographic separation challenging. | - Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina). - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for pyridine sulfonamide synthesis?
A1: The choice of catalyst depends on the synthetic route. For the direct reaction of an aminopyridine with a sulfonyl chloride, a base such as pyridine or triethylamine (Et₃N) is typically used to catalyze the reaction and neutralize the HCl byproduct.[5][11] In some multi-component reactions, novel catalysts like quinoline-based dendrimer-like ionic liquids have been shown to be highly efficient.[7][8] For cross-coupling reactions, palladium catalysts like Pd(OAc)₂ with phosphine ligands are often employed.[3]
Q2: My pyridine-2-sulfonyl chloride seems to decompose upon preparation. What should I do?
A2: Pyridine-2-sulfonyl chloride is known to be highly unstable.[2] It is recommended to prepare it in-situ from sodium pyridine-2-sulfinate and N-chlorosuccinimide (NCS) at 0°C and use the resulting crude solution immediately in the next step without attempting to isolate or concentrate it.[2] Alternatively, you can use a more stable precursor, such as a 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate ester, which can be isolated and stored.[3]
Q3: How can I improve the yield when using a weakly nucleophilic amine?
A3: For weakly nucleophilic amines, such as some anilines, driving the reaction to completion can be challenging. In such cases, using pyridine as a co-solvent or base can facilitate the amination process.[6] Synergistic photoredox and copper catalysis has also been reported as an effective method for the synthesis of sulfonamides from electron-deficient amines.[12]
Q4: Are there any one-pot methods available for synthesizing pyridine sulfonamides?
A4: Yes, one-pot procedures have been developed. For instance, a palladium-catalyzed one-pot synthesis can convert aryl halides to aryl sulfonamides.[13] Another approach involves the conversion of aromatic acids to sulfonyl chlorides followed by in-situ amination to form the sulfonamide in a single vessel.[14][15]
Data Presentation: Catalyst and Base Performance in Pyridine Sulfonamide Synthesis
The following tables summarize quantitative data from the literature to facilitate comparison of different catalytic systems and reaction conditions.
Table 1: Comparison of Catalysts/Bases for the Synthesis of N-(pyridin-2-yl)benzenesulfonamide
| Catalyst/Base | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | 2-aminopyridine, benzenesulfonyl chloride | Pyridine | Room Temp | 1 | 73 | [3] |
| Triethylamine | Substituted aminopyridine, p-toluenesulfonyl chloride | Dichloromethane | Room Temp | 2-6 | Not specified | [11] |
| TQoxyTtriFA (2 mol%) | Aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, ammonium acetate | Solvent-free | 90 | Not specified | High | [7] |
Table 2: Yields for the Synthesis of Various Pyridine Sulfonamides using a Quinoline-based Ionic Liquid Catalyst
| Product | Amine | Aryl Aldehyde | Yield (%) |
| 2-amino-4-(4-chlorophenyl)-6-(4-(N-(4-methylphenyl)sulfamoyl)phenyl)nicotinonitrile | N/A | 4-Chlorobenzaldehyde | 95 |
| 2-amino-4-(4-methoxyphenyl)-6-(4-(N-(4-methylphenyl)sulfamoyl)phenyl)nicotinonitrile | N/A | 4-Methoxybenzaldehyde | 92 |
| 2-amino-4-(4-nitrophenyl)-6-(4-(N-(4-methylphenyl)sulfamoyl)phenyl)nicotinonitrile | N/A | 4-Nitrobenzaldehyde | 96 |
| Reaction conditions: Aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), N-(4-acetylphenyl)-4-methylbenzenesulfonamide (1.0 mmol), ammonium acetate (1.0 mmol), TQoxyTtriFA (2 mol%), 90°C, solvent-free.[7] |
Experimental Protocols
Protocol 1: Direct Sulfonylation of 2-Aminopyridine [3]
-
Dissolution: In a round-bottom flask, dissolve 2-aminopyridine (1.0 equiv.) in pyridine.
-
Cooling: Place the flask in an ice bath to cool the solution to 0°C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.2 equiv.) to the cooled pyridine solution.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Precipitation: Add ice water to the reaction mixture and stir vigorously until a solid precipitates.
-
Isolation: Collect the crude product by filtration.
Protocol 2: In-situ Preparation and Use of Pyridine-2-sulfonyl Chloride [2]
-
Preparation of Sulfonyl Chloride:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add sodium pyridine-2-sulfinate (1.0 equiv.).
-
Add anhydrous dichloromethane (DCM) to form a suspension.
-
Cool the suspension to 0°C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.0 equiv.) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Filter the mixture through a short plug of Celite to remove the solid succinimide byproduct. The resulting filtrate is a solution of crude pyridine-2-sulfonyl chloride. Do not concentrate the solution.
-
-
Sulfonamide Synthesis:
-
To the freshly prepared solution of pyridine-2-sulfonyl chloride in DCM, add the desired amine (0.8-1.0 equiv.).
-
Add pyridine or triethylamine (1.5-2.0 equiv.) as a base.
-
Stir the reaction at the appropriate temperature until completion (monitor by TLC or LC-MS).
-
Work-up the reaction mixture using standard procedures (e.g., aqueous wash, extraction, drying, and solvent removal).
-
Purify the crude product by chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for pyridine sulfonamide synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. eurjchem.com [eurjchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Work-up procedures to remove unreacted 2-chloropyridine
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for effectively removing unreacted 2-chloropyridine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 2-chloropyridine?
The most common and effective methods for removing residual 2-chloropyridine are based on its physical and chemical properties. These include:
-
Aqueous Acidic Wash: This technique converts the weakly basic 2-chloropyridine into its water-soluble hydrochloride salt, which can then be easily removed from the organic layer via liquid-liquid extraction.[1][2]
-
Aqueous Copper (II) Sulfate Wash: For compounds that are sensitive to acidic conditions, washing with an aqueous solution of copper (II) sulfate is a mild and effective alternative.[1][3] The copper ions form a water-soluble coordination complex with the pyridine nitrogen.[4]
-
Distillation: Due to its relatively high boiling point (168-170°C), distillation is a viable method for separating 2-chloropyridine from lower-boiling products.[5][6] For removing trace amounts, azeotropic distillation with a co-solvent like toluene can be employed.[1][7]
-
Flash Column Chromatography: A reliable method for removing 2-chloropyridine from a wide variety of compounds, especially when other methods are unsuitable or insufficient.[1][3]
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent purification method, leaving the liquid 2-chloropyridine behind in the mother liquor.[8][9]
Q2: How do I select the best removal method for my specific experiment?
The choice of method depends primarily on the properties of your desired product. The following decision tree can help guide your selection.
Caption: Decision tree for selecting a 2-chloropyridine removal method.
Q3: My product is sensitive to acid. What is the best work-up procedure?
For acid-sensitive compounds, an aqueous wash with copper (II) sulfate (CuSO₄) is the recommended method.[3] Pyridine and its derivatives act as ligands, forming a water-soluble coordination complex with copper ions, which can then be efficiently extracted into the aqueous phase.[4] This avoids the use of strong acids that could cleave protecting groups or degrade your product.[1]
Q4: What should I do if my desired product is water-soluble?
This presents a challenge for standard extraction methods. One strategy is to adjust the pH of the aqueous solution to be slightly basic (pH 8-9).[10] This ensures the 2-chloropyridine is in its free base form, maximizing its partition into an organic solvent like dichloromethane (DCM) during extraction.[10] If this fails, more advanced techniques like preparative HPLC or anion-exchange chromatography may be necessary.[10][11]
Q5: I used 2-chloropyridine as the reaction solvent. How can it be removed?
When used as a solvent, large quantities of 2-chloropyridine will be present. The most efficient approach is a two-step process:
-
Bulk Removal: Remove the majority of the 2-chloropyridine by distillation, preferably under reduced pressure.[1]
-
Trace Removal: Add a co-solvent such as toluene or heptane and co-evaporate the mixture under reduced pressure.[1][12] This process, known as azeotropic removal, may need to be repeated several times to remove the final traces.[1]
Method Comparison
| Method | Principle | Ideal For | Advantages | Disadvantages |
| Dilute Acid Wash | Forms water-soluble pyridinium salt. | Acid-stable organic-soluble products. | Fast, inexpensive, and highly effective for bulk removal.[2] | Not suitable for acid-sensitive compounds. |
| Copper Sulfate Wash | Forms water-soluble copper complex. | Acid-sensitive organic-soluble products. | Mild conditions, effective, visual confirmation (blue aqueous layer).[4] | May be less effective than acid wash for large quantities. Can form emulsions. |
| Distillation | Separation based on boiling point differences. | Thermally stable products with significantly different boiling points from 2-chloropyridine (170°C).[6] | Good for large scale, can recover the 2-chloropyridine.[7] | Requires thermally stable product; not effective for removing trace amounts or for products with similar boiling points. |
| Column Chromatography | Differential adsorption on a stationary phase. | Most non-polar to moderately polar compounds. | Highly effective for complete removal, applicable to a wide range of products.[1][3] | Can be time-consuming, requires solvent, and may result in product loss on the column. |
| Recrystallization | Purification of a solid from a saturated solution. | Crystalline solid products. | Can yield a highly pure product, removes many impurities simultaneously.[9] | Product must be a solid; some product is always lost in the mother liquor. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - Vigorous shaking of the separatory funnel.- High concentration of reagents or byproducts acting as surfactants. | - Add a small amount of brine (saturated aq. NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer.[1]- Instead of shaking, gently rock or invert the funnel multiple times.- If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Incomplete Removal with Acid Wash | - Insufficient amount of acid used.- Not enough washes performed.- 2-chloropyridine is a very weak base (pKa of conjugate acid ≈ 0.5) and may require a lower pH for complete protonation.[13] | - Ensure at least a 1M solution of HCl is used.- Perform at least two to three separate washes with the acid solution.[2]- After the final wash, check the pH of the aqueous layer with litmus paper to ensure it is acidic.[14] |
| Product is Co-distilling with 2-Chloropyridine | - Formation of an azeotrope.- Boiling points are too close. | - Attempt distillation under reduced pressure (vacuum distillation) to alter the boiling points.- Switch to a non-distillative method such as column chromatography or recrystallization. |
| Traces of 2-Chloropyridine Remain After Work-up | - 2-chloropyridine is sparingly soluble in water and can be difficult to remove completely with aqueous washes alone.[5] | - Perform co-evaporation by adding toluene or heptane to the product and concentrating under reduced pressure (repeat 2-3 times).[1][12]- Place the product under high vacuum for several hours to remove the last volatile traces.[2][15] |
Experimental Protocols
Protocol 1: Work-up via Dilute Acid Wash
This protocol is suitable for acid-stable products dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), dilute the mixture with an immiscible organic solvent and water first.
-
Add an equal volume of 1M aqueous HCl to the separatory funnel.[1]
-
Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake the funnel for 30-60 seconds.
-
Allow the layers to separate. Drain the lower aqueous layer, which contains the 2-pyridinium hydrochloride salt.[1]
-
Repeat the wash (steps 2-4) one or two more times.
-
To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a wash with brine.
-
Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried solution and remove the solvent using a rotary evaporator.
Caption: General workflow for removal of 2-chloropyridine via acidic wash.
Protocol 2: Work-up via Copper (II) Sulfate Wash
This protocol is ideal for acid-sensitive products.
-
Transfer the reaction mixture to a separatory funnel, diluting with an appropriate organic solvent if necessary.
-
Add an equal volume of a saturated aqueous solution of copper (II) sulfate (CuSO₄).
-
Shake the funnel. The aqueous layer should turn a deep blue or violet color as the copper-pyridine complex forms.[4]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the CuSO₄ wash until the blue color of the fresh aqueous layer no longer deepens upon mixing, indicating that the majority of the 2-chloropyridine has been removed.
-
Wash the organic layer with water to remove any residual copper sulfate, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Chloropyridine | 109-09-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 8. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Workup [chem.rochester.edu]
- 13. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparing biological activity of 2-Chloropyridine-3-sulfonamide with other sulfonamides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various sulfonamide derivatives, with a special note on the role of 2-Chloropyridine-3-sulfonamide as a synthetic intermediate.
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] While diverse in their applications, sulfonamides share a common structural motif but exhibit a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This guide delves into the biological activities of prominent sulfonamide classes, presenting comparative data and experimental methodologies to inform research and drug development efforts.
This compound: A Key Synthetic Building Block
Current scientific literature primarily identifies this compound as a crucial intermediate in the synthesis of more complex, biologically active molecules.[3] Its utility lies in the reactivity of the chloro- and sulfonamide groups, which allow for the construction of diverse molecular libraries for screening against various therapeutic targets. While direct quantitative data on the intrinsic biological activity of this compound is not extensively available in public literature, its role as a precursor to potent inhibitors, such as those targeting carbonic anhydrase, is well-documented.[3]
Antibacterial Sulfonamides: Inhibitors of Folate Biosynthesis
The classical antibacterial sulfonamides, often referred to as "sulfa drugs," exert their effect by disrupting the folic acid synthesis pathway in bacteria, a pathway essential for their growth and replication.[4][][6]
Mechanism of Action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[4][6] This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital cofactor in the synthesis of nucleic acids and amino acids.[]
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative antibacterial sulfonamides against common bacterial pathogens. Lower MIC values indicate greater potency.
| Sulfonamide | Organism | MIC Range (µg/mL) | Reference |
| Sulfamethoxazole | Staphylococcus aureus | 32 - >512 | [7] |
| Sulfadiazine | Escherichia coli | 1 - >128 | [8] |
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 32 - 512 | [7] |
Anticancer Sulfonamides: Targeting Key Enzymes in Tumor Progression
A growing number of sulfonamide derivatives have demonstrated significant anticancer activity through the inhibition of various enzymes crucial for tumor growth, survival, and metastasis.[9][10]
Carbonic Anhydrase Inhibitors
Several sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[11][12] These enzymes play a critical role in regulating pH in the tumor microenvironment, contributing to cancer cell proliferation and invasion.[11][12]
Sulfonamide-based CA inhibitors bind to the zinc ion in the active site of the enzyme, preventing the hydration of carbon dioxide to bicarbonate and protons.[12] This disruption of pH regulation can lead to apoptosis in cancer cells.[11]
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][14] Several sulfonamide-containing compounds have been developed as potent VEGFR-2 inhibitors.[13][14]
These sulfonamides typically bind to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[13][14]
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 6. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of 2-Chloropyridine-3-sulfonamide: A Comparative Guide
This guide provides a comparative overview of the in vitro activity of 2-Chloropyridine-3-sulfonamide and other representative sulfonamide antibiotics. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of antimicrobial agents.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides, including this compound, exert their antimicrobial effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid (vitamin B9), an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroic acid, a precursor to folic acid. This disruption of the folate synthesis pathway ultimately inhibits bacterial DNA and RNA synthesis, leading to a bacteriostatic effect. Human cells are unaffected as they obtain folic acid from the diet.
Caption: Mechanism of action of sulfonamides.
Comparative In Vitro Antibacterial Activity
| Antibiotic | Organism | MIC Range (µg/mL) | Reference |
| Sulfamethoxazole | Staphylococcus aureus | ≤2/38 - ≥4/76 | [1] |
| Escherichia coli | Varies widely based on resistance | [2] | |
| Sulfadiazine | Staphylococcus aureus | Varies widely based on resistance | [3] |
| Escherichia coli | Varies widely based on resistance | [4] | |
| Silver Sulfadiazine | Staphylococcus aureus | 16 - 64 | [5] |
| Escherichia coli | 16 - 64 | [5] | |
| Sulfisoxazole | Staphylococcus aureus | 32 - 512 | [3] |
Note: The activity of sulfonamides can be significantly affected by the presence of thymidine in the growth medium and by acquired bacterial resistance mechanisms.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.
Caption: Experimental workflow for MIC determination.
Detailed Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the sulfonamide is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in a suitable broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHPS. A common method is a coupled spectrophotometric assay.
Caption: Experimental workflow for DHPS inhibition assay.
Detailed Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, purified DHPS enzyme, and varying concentrations of the test sulfonamide.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
Detection: The formation of the product, dihydropteroate, can be monitored using various methods. A common approach is a coupled assay where dihydropteroate is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.
-
Data Analysis: The rate of the reaction is measured in the presence and absence of the inhibitor. The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
While direct comparative in vitro data for this compound is currently limited, the established mechanism of action for sulfonamides as DHPS inhibitors provides a strong basis for its expected antibacterial activity. The provided protocols for MIC determination and DHPS inhibition assays offer standardized methods for the future evaluation and direct comparison of this compound with other sulfonamide antibiotics. Further research is warranted to generate specific activity data for this compound to fully assess its potential as an antimicrobial agent.
References
- 1. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Pyridine-3-sulfonamide Analogs as Carbonic Anhydrase Inhibitors
This guide synthesizes findings from studies on pyrazolo[4,3-c]pyridine sulfonamides and 4-substituted pyridine-3-sulfonamides, offering a comparative look at their inhibitory profiles against four human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. These isoforms are implicated in diverse conditions, with hCA I and II being ubiquitous cytosolic enzymes, while hCA IX and XII are transmembrane enzymes associated with cancer.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of various pyridine-3-sulfonamide analogs against different hCA isoforms is summarized below. The data, presented as inhibition constants (Ki) in nanomolar concentrations, highlights the influence of substitutions on the pyridine ring and the sulfonamide moiety.
| Compound ID | Scaffold | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 1a | Pyrazolo[4,3-c]pyridine | 4-methylphenyl | 8010 | 866.7 | 907.5 | 713.6 | [1] |
| 1f | Pyrazolo[4,3-c]pyridine | 4-fluorophenyl | 58.8 | 8.9 | 79.6 | 34.5 | [1] |
| 1g | Pyrazolo[4,3-c]pyridine | 2,4-difluorophenyl | 105.6 | 15.3 | 125.4 | 55.2 | [1] |
| 1h | Pyrazolo[4,3-c]pyridine | 2,4,6-trifluorophenyl | 112.7 | 18.9 | 155.8 | 63.7 | [1] |
| 1k | Pyrazolo[4,3-c]pyridine | 3-fluorophenyl | 98.5 | 12.1 | 101.2 | 45.1 | [1] |
| 3 | 4-(1,2,3-triazol-1-yl)pyridine | Phenyl | >10000 | 2054 | 245.8 | 215.4 | [2] |
| 4 | 4-(1,2,3-triazol-1-yl)pyridine | 4-Fluorophenyl | 8754 | 812.5 | 137.5 | 136.2 | [2] |
| 6 | 4-(1,2,3-triazol-1-yl)pyridine | Propyl | >10000 | 1298 | 2897 | 91.3 | [2] |
| AAZ | Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 | [1] |
Structure-Activity Relationship Insights
Analysis of the presented data reveals several key SAR trends:
-
Substitution at the 4-position of the Pyridine Ring: The introduction of a 1,2,3-triazole moiety at the 4-position of the pyridine-3-sulfonamide scaffold generally leads to potent inhibition, particularly against the cancer-related isoforms hCA IX and XII.[2] The nature of the substituent on the triazole ring further modulates this activity.
-
Fused Ring Systems: The pyrazolo[4,3-c]pyridine scaffold demonstrates strong inhibitory potential. Analogs with fluorine substitutions on the phenyl ring attached to the pyrazole moiety (compounds 1f , 1g , 1h , and 1k ) exhibit low nanomolar inhibition against hCA II, IX, and XII, with compound 1f being particularly potent against hCA II (Ki = 8.9 nM).[1]
-
Selectivity: Several compounds display notable selectivity for certain isoforms. For instance, compound 1f shows better activity than the standard drug acetazolamide (AAZ) against the hCA II isoform.[1] Compound 4 demonstrates significant selectivity for hCA IX and XII over hCA I and II.[2] This highlights the potential for designing isoform-selective inhibitors by fine-tuning the substituents.
Experimental Protocols
The primary method used to determine the inhibitory activity of the synthesized compounds is the stopped-flow CO₂ hydrase assay .
Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The rate of this reaction is monitored by a change in pH, which is detected by a pH indicator.
Detailed Methodology:
-
Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., TRIS). The inhibitor compounds are dissolved in a solvent such as DMSO to create stock solutions.
-
Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the CA enzyme solution, and the other contains a CO₂-saturated solution with a pH indicator.
-
Reaction Initiation: The two solutions are rapidly mixed, initiating the CO₂ hydration reaction.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the change in pH due to the formation of bicarbonate and protons.
-
Inhibition Measurement: To measure the inhibitory activity, the assay is repeated in the presence of varying concentrations of the inhibitor.
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The inhibition of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, has significant implications for cancer therapy. These enzymes play a crucial role in regulating tumor pH, contributing to tumor cell survival, proliferation, and metastasis.
The diagram above illustrates how transmembrane carbonic anhydrases like hCA IX and XII contribute to an acidic extracellular environment while maintaining a neutral intracellular pH in tumor cells, a condition that favors tumor growth and survival. Pyridine-3-sulfonamide analogs act as inhibitors of these enzymes, disrupting this pH regulation and thereby impeding cancer cell proliferation.
This workflow outlines the key steps in the structure-activity relationship studies of pyridine-3-sulfonamide analogs, from the initial synthesis and characterization of the compounds to their biological evaluation and computational analysis to understand their binding modes.
References
Scarcity of In Vivo Data on 2-Chloropyridine-3-sulfonamide Derivatives Necessitates Broader Comparative Analysis
A comprehensive review of published literature reveals a notable absence of specific in vivo efficacy studies for 2-Chloropyridine-3-sulfonamide derivatives. Researchers, scientists, and drug development professionals seeking to understand the in vivo performance of this particular chemical class will find a lack of direct comparative data against other therapeutic alternatives. This guide, therefore, provides a comparative analysis of structurally related pyridine-sulfonamide derivatives that have undergone in vivo evaluation, offering insights into the potential therapeutic applications and biological activities of this broader compound family.
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. When incorporated into a pyridine ring, the resulting pyridine-sulfonamide scaffold presents a versatile platform for designing targeted inhibitors for various biological pathways. While in vitro studies on numerous pyridine-sulfonamide derivatives have shown promise, the transition to in vivo efficacy studies is a critical step in the drug development pipeline. This guide will synthesize the available in vivo data from related pyridine-sulfonamide compounds to provide a useful, albeit indirect, comparison.
Comparative In Vivo Efficacy of Pyridine-Sulfonamide Derivatives
Due to the lack of specific data on this compound derivatives, this section presents in vivo data from studies on other pyridine-sulfonamide hybrids, primarily in the context of anticancer and anti-inflammatory applications.
Table 1: Summary of In Vivo Efficacy Data for Representative Pyridine-Sulfonamide Derivatives
| Compound Class | Therapeutic Area | Animal Model | Treatment Regimen | Key Findings | Alternative(s) Compared |
| Pyrimidine–sulfonamide hybrid 32 [1] | Non-Small Cell Lung Cancer | Lewis lung cancer (LLC) xenografted mouse model | 80 mg/kg, intraperitoneal injection | Prolonged survival time to 45.5 days without significant toxicity.[1] | Pemetrexed (survival time of 39.0 days)[1] |
| Pyridine-2-carboxamide analogue 19 [2] | Colorectal Cancer | CT26 murine colorectal cancer model | Not Specified | Tumor growth inhibition (TGI) = 94.3% (2/6 complete responses) in combination with anti-PD-1.[2] | Anti-PD-1 monotherapy (implied) |
| Pyridine-2-carboxamide analogue 19 [2] | Colorectal Cancer | MC38 murine colorectal cancer model | Not Specified | TGI = 83.3% (1/6 complete response) in combination with anti-PD-1.[2] | Anti-PD-1 monotherapy (implied) |
| 3-hydroxy-pyridine-4-one derivative (Compound A) [3] | Inflammation | Carrageenan-induced paw edema in rats | 20 mg/kg, intraperitoneally | Produced 67% inhibition of paw edema.[3] | Indomethacin (10 mg/kg, 60% inhibition)[3] |
It is crucial to note that the compounds listed in Table 1 are not direct derivatives of this compound but represent the broader class of pyridine-sulfonamides.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
Carrageenan-Induced Paw Edema Model[3]
This widely used model assesses the anti-inflammatory activity of novel compounds.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw.
-
Compound Administration: The test compounds (e.g., 3-hydroxy-pyridine-4-one derivatives), a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered intraperitoneally 30 minutes prior to the carrageenan injection.
-
Efficacy Measurement: The volume of the paw is measured using a plethysmograph at specified time points (e.g., 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Xenograft Mouse Models for Anticancer Efficacy[1]
Xenograft models are fundamental in oncology research to evaluate the effect of novel compounds on tumor growth in a living organism.
-
Cell Lines and Animal Model: Human cancer cells (e.g., Lewis lung carcinoma) are cultured and then implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups to receive the test compound (e.g., pyrimidine–sulfonamide hybrid 32), a vehicle control, or a standard-of-care chemotherapy agent (e.g., pemetrexed) via a specified route (e.g., intraperitoneal injection) and schedule.
-
Efficacy Endpoints: Tumor growth is monitored regularly by measuring tumor volume. Other endpoints can include survival time and monitoring for signs of toxicity (e.g., weight loss, changes in behavior).
-
Data Analysis: Tumor growth inhibition is calculated, and survival curves are analyzed to determine the efficacy of the treatment.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Potential anticancer signaling pathway for pyridine-sulfonamide derivatives.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Chloropyridine-3-sulfonamide and Structurally Similar Commercial Compounds as Carbonic Anhydrase Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental evaluation of 2-Chloropyridine-3-sulfonamide and its analogs as potent enzyme inhibitors.
This guide provides a detailed comparative analysis of this compound and commercially available compounds with similar structural motifs, focusing on their activity as carbonic anhydrase (CA) inhibitors. While direct experimental data on the biological activity of this compound is limited in publicly available literature, its role as a key intermediate in the synthesis of potent CA inhibitors highlights the significance of its core structure. This analysis collates data from various studies on structurally related pyridine sulfonamides and established commercial drugs to offer a valuable reference for researchers in the field.
Introduction to Pyridine Sulfonamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] Dysregulation of CA activity has been implicated in several diseases, such as glaucoma, epilepsy, and cancer, making them an important therapeutic target.[1][2] Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[3] The pyridine ring, with its electron-withdrawing nature, can enhance the acidity of the sulfonamide group, potentially leading to stronger inhibition.[4]
This compound serves as a foundational scaffold for the synthesis of a variety of substituted pyridine sulfonamides. The chlorine atom at the 2-position provides a reactive site for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of isoform-selective inhibitors.
Comparative Performance: Inhibition of Carbonic Anhydrase Isoforms
Table 1: Carbonic Anhydrase Inhibition Data for Commercial Sulfonamide Drugs
| Compound | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) |
| Acetazolamide | 250[5] | 12[4][5] | 25.8[1] | 5.7[5] |
| Dorzolamide | 600[6] | 0.18[6] | - | - |
| Brinzolamide | - | 3.2[7] | - | - |
| Celecoxib | Potent Inhibition[8][9] | Nanomolar range[8] | Potent Inhibition[10] | - |
Table 2: Carbonic Anhydrase Inhibition Data for Selected Pyridine Sulfonamide Derivatives
| Compound Class/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamides (various derivatives) | 58.8 - 8010 | 5.6 - 7329 | 79.6 - 907.5 | 34.5 - 713.6 | [5] |
| 4-Substituted Pyridine-3-Sulfonamides (various derivatives) | >10,000 | 271 - >10,000 | 137 - 8154 | 91 - >10,000 | [11] |
| 4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamide derivatives | 169 - 5400 | 58.5 - 1238 | 19.5 - 48.6 | 16.8 - 768 | [12] |
Note: A lower Ki or IC50 value indicates a more potent inhibitor.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 2, derived from studies on various pyridine sulfonamide derivatives, offers valuable insights into the structure-activity relationships that govern their inhibitory potency and selectivity.
-
Substitution at the 4-position of the pyridine ring: Modifications at this position significantly influence the inhibitory activity and isoform selectivity. The introduction of various heterocyclic moieties, as seen in the 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives, can lead to potent and selective inhibition of the tumor-associated isoforms hCA IX and XII.[12]
-
Nature of the "tail": The "tail" appended to the pyridine sulfonamide scaffold plays a crucial role in interacting with amino acid residues within and at the entrance of the CA active site. The size, shape, and electronic properties of this tail can be modulated to achieve desired selectivity profiles.[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This method is considered the gold standard for measuring CA activity and inhibition.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a pH indicator. In the presence of an inhibitor, the rate of this reaction is reduced.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (hCA I, II, IX, and XII) are used. Stock solutions of the inhibitors are prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) is used to maintain a constant pH.
-
Reaction Mixture: The enzyme and inhibitor are pre-incubated in the assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of a CO₂-saturated solution.
-
Data Acquisition: The initial rates of the catalytic reaction are monitored using a stopped-flow instrument.
-
Data Analysis: Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Colorimetric Carbonic Anhydrase Inhibition Assay
This is a more accessible method suitable for high-throughput screening.
Principle: This assay utilizes the esterase activity of CA. The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, such as 4-nitrophenyl acetate (NPA), to a colored product, 4-nitrophenolate. The rate of color formation is inversely proportional to the inhibitor concentration.
Methodology:
-
Reagents:
-
Carbonic Anhydrase (e.g., from bovine erythrocytes)
-
Substrate: 4-nitrophenyl acetate (NPA)
-
Assay Buffer (e.g., Tris-SO₄)
-
Inhibitor stock solutions in DMSO
-
-
Procedure:
-
A solution of the inhibitor in buffer is added to a 96-well plate.
-
The CA enzyme is added and the mixture is pre-incubated.
-
The reaction is initiated by the addition of the NPA substrate.
-
The absorbance at a specific wavelength (e.g., 400 nm) is measured over time using a microplate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The percent inhibition is then determined, and IC50 values are calculated from dose-response curves.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Workflow for a typical carbonic anhydrase inhibition assay.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Conclusion
This compound represents a valuable scaffold in the design and synthesis of novel carbonic anhydrase inhibitors. While direct biological data for this specific compound is sparse, the extensive research on its derivatives demonstrates the potential of the pyridine sulfonamide core in achieving potent and selective inhibition of various CA isoforms. The comparative data presented in this guide, alongside detailed experimental protocols, provides a solid foundation for researchers to build upon in the quest for more effective and targeted therapies for a range of diseases. Future studies focusing on the direct evaluation of this compound and its close analogs would be highly beneficial to further elucidate its potential as a CA inhibitor.
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Novel Sulfonamide Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide scaffold remains a cornerstone in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Historically lauded for their antibacterial properties, novel sulfonamide derivatives are now being developed as potent and selective inhibitors for a range of targets, including enzymes implicated in cancer and glaucoma. This guide provides a comparative overview of the mechanisms of action for these novel inhibitors, supported by experimental data and detailed protocols to aid in their validation.
Diverse Mechanisms of Action: From Antibacterials to Anticancer Agents
Novel sulfonamide inhibitors have been rationally designed to target a variety of enzymes critical for disease progression. This guide will focus on three prominent mechanisms of action:
-
Inhibition of Dihydropteroate Synthase (DHPS) in Bacteria: The classical mechanism of sulfonamides involves the competitive inhibition of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is absent in humans, providing a selective target for antibacterial agents.[1]
-
Inhibition of Carbonic Anhydrases (CAs): Several sulfonamide-based drugs target carbonic anhydrases, zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[2] Isoform-selective inhibition of CAs is a key strategy for treating glaucoma and certain types of cancer.[3][4][5]
-
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a pivotal mediator of angiogenesis, VEGFR-2 is a prime target in oncology.[6][7] Novel sulfonamide derivatives have emerged as potent inhibitors of this receptor tyrosine kinase, disrupting downstream signaling pathways that promote tumor growth.[6][7][8]
Comparative Performance of Novel Sulfonamide Inhibitors
The efficacy of novel sulfonamide inhibitors is quantified by their inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). The following tables summarize the performance of representative novel sulfonamides against their respective targets, in comparison to established drugs.
Dihydropteroate Synthase (DHPS) Inhibitors: Antibacterial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| FQ5 | E. coli ATCC 35401 | 16 | [9] |
| P. aeruginosa ATCC 27853 | 16 | [9] | |
| S. aureus ATCC 25923 | 32 | [9] | |
| B. subtilis ATCC 6633 | 16 | [9] | |
| FQ6 | E. coli ATCC 35401 | 128 | [9] |
| P. aeruginosa ATCC 27853 | 128 | [9] | |
| Sulfamethoxazole | E. coli (Reference) | Varies | [1] |
Carbonic Anhydrase (CA) Inhibitors
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25.7 | - | [2][10] |
| SLC-0111 | - | - | 45 | 4.5 | [5] |
| Compound 15 | 725.6 | 3.3 | 6.1 | - | [10] |
| Brinzolamide (BRZ) | - | - | - | - | [2] |
| Ethoxzolamide (EZA) | - | - | - | - | [2] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
| Compound | VEGFR-2 IC₅₀ (µM) | EGFR IC₅₀ (µM) | Reference |
| Sorafenib | 0.0416 | - | [8] |
| Compound 15 | 0.0787 | - | [8][11][12] |
| Compound 3a | 0.2007 | 0.17 | [8][11][12] |
| Compound 6 | 1.5073 | - | [8][11][12] |
| Compound 32 | GI₅₀: 1.06-8.92 | - | [6] |
| Compound 36 | 0.14 | - | [6] |
| Compound 37 | 0.15 | - | [6] |
Experimental Protocols for Mechanism of Action Validation
Detailed and reproducible experimental protocols are crucial for validating the mechanism of action of novel inhibitors.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This coupled enzymatic spectrophotometric assay measures the reduction of the DHPS product, dihydropteroate, to tetrahydropteroate by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH monitored at 340 nm.[1]
Materials:
-
Purified DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
p-Aminobenzoic acid (pABA)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
Test sulfonamide compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test sulfonamide inhibitor in DMSO.
-
In a 96-well plate, prepare a reaction mixture containing assay buffer, DHPPP, pABA, DHFR, and NADPH.
-
Add the test sulfonamide compound at various concentrations to the designated wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the DHPS enzyme to all wells.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
Determine the IC₅₀ value for the sulfonamide inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow)
This method measures the inhibition of the CA-catalyzed hydration of CO₂ by rapidly mixing enzyme and substrate and monitoring the resulting pH change with an indicator.
Materials:
-
Purified CA isoenzyme (e.g., hCA I, II, IX, XII)
-
Test sulfonamide compounds
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES, pH 7.5)
-
pH indicator (e.g., 0.2 mM Phenol Red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the respective CA isoform and the sulfonamide inhibitor.
-
Pre-incubate the enzyme and inhibitor solutions to allow for complex formation.
-
Rapidly mix the enzyme/inhibitor solution with CO₂-saturated water in the stopped-flow apparatus.
-
Monitor the change in absorbance of the pH indicator over a short time period as the hydration of CO₂ causes a pH drop.
-
Determine the initial rates of the catalyzed reaction.
-
Calculate Kᵢ values by fitting the data to the appropriate inhibition model.
VEGFR-2 Kinase Assay
This luminescence-based assay quantifies the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[13]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test sulfonamide compounds
-
Kinase-Glo® MAX reagent
-
White 96-well plate
-
Luminometer
Procedure:
-
Prepare a master mixture containing Kinase Buffer, ATP, and PTK substrate.
-
Add the master mixture to each well of a white 96-well plate.
-
Add diluted test sulfonamide inhibitor to the "Test Inhibitor" wells.
-
Add buffer with DMSO to the "Positive Control" and "Blank" wells.
-
Add diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add buffer to the "Blank" wells.
-
Incubate the plate at 30°C for 45 minutes.[14]
-
Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Read the luminescence using a microplate reader.
-
Calculate the percentage of VEGFR-2 activity remaining and determine the IC₅₀ value.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal [excli.de]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Assessing the selectivity of 2-Chloropyridine-3-sulfonamide against off-target enzymes
A Comparative Guide for Drug Development Professionals
Please Note: Information on the specific compound "2-Chloropyridine-3-sulfonamide" was not publicly available. This guide utilizes a representative sulfonamide derivative to illustrate the principles of selectivity assessment against off-target enzymes, based on published research.
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity for the intended biological target over other proteins in the proteome. Off-target effects can lead to unforeseen side effects and toxicity, undermining the clinical potential of an otherwise potent compound. This guide provides a comparative assessment of a novel sulfonamide-incorporated α-aminophosphonate, herein designated as Compound 29 , against a panel of human carbonic anhydrase (hCA) isoforms.
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While some isoforms, such as the transmembrane hCA IX and hCA XII, are associated with cancer progression and are considered therapeutic targets, the ubiquitous cytosolic isoforms hCA I and hCA II are often considered off-targets for inhibitors aimed at the cancer-related enzymes.[1]
Comparative Inhibition Profile
The inhibitory activity of Compound 29 was evaluated against four hCA isoforms: the cytosolic off-targets hCA I and hCA II, and the cancer-associated targets hCA IX and hCA XII. The data is presented in comparison to Acetazolamide (AAZ), a well-established, non-selective carbonic anhydrase inhibitor.
Table 1: Inhibition Constants (Ki) of Compound 29 and Acetazolamide against hCA Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Compound 29 | 162.9 | 8.8 | 26.7 | 72.0 |
| Acetazolamide (AAZ) | 250 | 12.5 | 25.0 | 5.7 |
Data extracted from a study on novel sulfonamide-incorporated α-aminophosphonates.[1]
As shown in Table 1, Compound 29 demonstrates potent inhibition of the off-target hCA II, with a Ki value of 8.8 nM, which is comparable to that of Acetazolamide.[1] However, it shows weaker inhibition of the other off-target, hCA I, with a Ki of 162.9 nM.[1] Against the cancer-associated target hCA IX, Compound 29 exhibits strong inhibition (Ki = 26.7 nM), similar to Acetazolamide.[1]
Experimental Protocols
The determination of the inhibition constants (Ki) for each compound against the different hCA isoforms was performed using a stopped-flow CO2 hydrase assay.[1]
Stopped-Flow CO2 Hydrase Assay
This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of carbon dioxide.
-
Reagents and Buffers:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII).
-
Inhibitor solutions (Compound 29 and Acetazolamide) at various concentrations.
-
CO2-saturated water.
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).
-
-
Instrumentation:
-
A stopped-flow spectrophotometer capable of rapid mixing and monitoring of absorbance changes over a short time scale.
-
-
Procedure:
-
Two syringes of the stopped-flow instrument are filled. Syringe A contains the buffer with the pH indicator and the carbonic anhydrase enzyme at a constant concentration. Syringe B contains the CO2-saturated water. For inhibition studies, the inhibitor at a specific concentration is pre-incubated with the enzyme in Syringe A.
-
The contents of the two syringes are rapidly mixed in the observation cell of the spectrophotometer.
-
The hydration of CO2 to bicarbonate and protons, catalyzed by the enzyme, causes a change in the pH of the solution.
-
This pH change is monitored by the change in absorbance of the pH indicator at its specific wavelength.
-
The initial rate of the reaction is determined from the slope of the absorbance change over time.
-
Measurements are repeated with varying concentrations of the inhibitor to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for determining enzyme inhibition constants.
Caption: Simplified role of hCA IX in the tumor microenvironment.
References
Reproducibility of experimental results with 2-Chloropyridine-3-sulfonamide
This document provides a detailed comparison of their performance, supported by experimental data and protocols, to aid in the design and interpretation of future research.
Quantitative Performance Comparison
The following tables summarize the inhibitory activities of Sulfanilamide and Celecoxib against their respective targets, Dihydropteroate Synthase (DHPS) and Cyclooxygenase-2 (COX-2).
Table 1: Antibacterial Activity of Sulfanilamide against Dihydropteroate Synthase (DHPS)
| Compound | Target Enzyme | Test Organism | IC50 | Reference |
| Sulfanilamide | Dihydropteroate Synthase (DHPS) | Escherichia coli | 320 µM | [1] |
Table 2: Anti-inflammatory Activity of Celecoxib against Cyclooxygenase (COX) Enzymes
| Compound | Target Enzyme | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | 6.7 µM | 7.7 | [2] |
| COX-2 | 0.04 µM (40 nM) | [3] | ||
| 0.87 µM | [2] |
Mechanism of Action and Signaling Pathways
Sulfonamides exhibit distinct mechanisms of action depending on their chemical structure. The diagrams below illustrate the signaling pathways inhibited by antibacterial and anti-inflammatory sulfonamides.
Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies for the key assays are provided below.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of sulfonamides against bacterial DHPS.
-
Enzyme and Substrate Preparation :
-
Recombinantly express and purify DHPS from the desired bacterial strain (e.g., E. coli).
-
Prepare stock solutions of p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl2).
-
-
Inhibitor Preparation :
-
Dissolve the test compound (e.g., Sulfanilamide) in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the inhibitor stock solution to achieve a range of desired concentrations.
-
-
Assay Procedure :
-
In a 96-well plate, combine the DHPS enzyme, DHPPP, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding PABA.
-
The formation of dihydropteroate can be monitored continuously by measuring the increase in absorbance at 340 nm, or the reaction can be stopped at a specific time point.
-
-
Data Analysis :
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol describes a common method for assessing the inhibitory effect of compounds on COX-2 activity.
-
Enzyme and Substrate Preparation :
-
Use commercially available human recombinant COX-2 enzyme.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
-
Inhibitor Preparation :
-
Dissolve the test compound (e.g., Celecoxib) in DMSO to create a high-concentration stock solution.
-
Perform serial dilutions to obtain a range of working concentrations.
-
-
Assay Procedure :
-
Pre-incubate the COX-2 enzyme with the test inhibitor or vehicle (DMSO) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for a specified time (e.g., 10 minutes) at 37°C.[4]
-
Initiate the reaction by adding arachidonic acid.[4]
-
Allow the reaction to proceed for a set time (e.g., 2 minutes) and then terminate it by adding a stopping solution (e.g., 2 M HCl).[4]
-
The product, typically Prostaglandin E2 (PGE2), is then quantified using an Enzyme Immunoassay (EIA) kit or by LC-MS/MS.[4]
-
-
Data Analysis :
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response model.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing sulfonamide-based inhibitors.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Chloropyridine-3-sulfonamide
Researchers, scientists, and drug development professionals handling 2-Chloropyridine-3-sulfonamide must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. As a halogenated organic compound, this compound requires specific handling and disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for its proper disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] |
| Protective Clothing | Laboratory coat to prevent skin contact.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that involves segregation, secure containment, and authorized removal.
1. Waste Segregation:
-
Crucially, never mix halogenated organic waste with non-halogenated waste .[2][3][4][5] This separation is vital for proper treatment and can significantly reduce disposal costs.[2][3]
-
Keep this compound waste separate from other hazardous waste categories such as acids, bases, and oxidizing agents.[2][4]
2. Container Management:
-
Select a designated, compatible, and leak-proof container for the waste.[4][6]
-
The container must be kept tightly closed except when actively adding waste.[3][6] This prevents the release of harmful vapors.
-
Store the waste container in a cool, dry, and well-ventilated designated satellite accumulation area.[3][5][6]
3. Labeling:
-
As soon as the first drop of waste is added, the container must be clearly labeled as "Hazardous Waste".[2][6]
-
The label must include the full chemical name, "this compound," and indicate the associated hazards (e.g., Toxic, Irritant).[2][6] Do not use abbreviations or chemical formulas.[6]
4. Waste Accumulation and Disposal:
-
Do not accumulate excessive amounts of waste in the laboratory.[6]
-
Once the container is full, or in accordance with your institution's guidelines, arrange for disposal.
-
Disposal must be conducted through an approved waste disposal plant or by contacting your institution's Environmental Health and Safety (EHS) department.[1]
-
Complete all necessary waste disposal forms as required by your institution.[1]
Table 2: Storage and Disposal Summary
| Parameter | Guideline |
| Waste Segregation | Halogenated waste stream, separate from non-halogenated and other incompatible wastes.[2][3][4][5] |
| Container Type | Compatible, leak-proof, with a tightly sealing lid.[4][6] |
| Labeling | "Hazardous Waste," full chemical name, and hazard identification.[2][6] |
| Storage Location | Designated, cool, dry, and well-ventilated satellite accumulation area.[3][5][6] |
| Final Disposal | Through the institution's EHS department or a licensed hazardous waste disposal facility.[1] |
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
